molecular formula CoH6MnNiO6 B8455811 Nickel-cobalt-manganese hydroxide CAS No. 189139-63-7

Nickel-cobalt-manganese hydroxide

Cat. No.: B8455811
CAS No.: 189139-63-7
M. Wt: 274.61 g/mol
InChI Key: SEVNKUSLDMZOTL-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Advanced Electrochemical Energy Storage Systems

Nickel-cobalt-manganese hydroxide (B78521) is a key component in the synthesis of NCM cathode materials, which are a leading class of materials used in lithium-ion batteries. ecopowerbattery.comidtechex.com These cathodes are prized for their high energy density, long cycle life, and excellent performance. ecopowerbattery.com The specific ratio of nickel, cobalt, and manganese in the hydroxide precursor directly influences the final properties of the cathode material. ecopowerbattery.commdpi.com

Higher nickel content in NCM materials increases the battery's energy density, allowing for more energy to be stored and enabling longer ranges for electric vehicles. ecopowerbattery.comfaraday.ac.uk Cobalt is crucial for stabilizing the layered structure of the cathode and ensuring good cycle life, while manganese enhances safety and structural stability while also reducing costs. mdpi.com The synergistic effect of these three metals allows for a balancing act between performance, safety, and cost. mdpi.com

The demand for high-performance, cost-effective, and sustainable energy storage solutions continues to drive research into NCM hydroxide precursors. aichelin.at Innovations in the synthesis and composition of these precursors are vital for the development of next-generation lithium-ion batteries with improved characteristics. idtechex.comunivpubl.com

Historical Evolution of Nickel-Cobalt-Manganese Hydroxide Precursors in Cathode Material Science

The development of NCM cathode materials evolved from early work on lithium cobalt oxide (LCO), one of the first commercially successful cathode materials. aichelin.at While LCO offered high energy density, concerns over its cost and safety prompted researchers to explore alternatives. This led to the partial substitution of cobalt with nickel and manganese, giving rise to NCM materials. faraday.ac.uk

The first generation of NCM materials, such as NCM111 (LiNi1/3Co1/3Mn1/3O2), demonstrated improved structural stability during cycling compared to LCO. faraday.ac.uk Over time, the trend has shifted towards developing nickel-rich NCM compositions, such as NCM622 (LiNi0.6Co0.2Mn0.2O2) and NCM811 (LiNi0.8Co0.1Mn0.1O2), which are now widely used in electric vehicle batteries. faraday.ac.uk This evolution has been driven by the desire to increase energy density while reducing the reliance on cobalt, which is expensive and has a volatile supply chain. idtechex.comfaraday.ac.uk

The synthesis of the NCM hydroxide precursor is a critical step in producing these advanced cathode materials. The co-precipitation method is a widely used technique for synthesizing NCM hydroxide precursors. univpubl.comgloballcadataaccess.org This method allows for precise control over the stoichiometry, morphology, and particle size of the precursor, which are all crucial for the final electrochemical performance of the cathode. univpubl.combibliotekanauki.pl

Fundamental Role of this compound Precursors in Solid-State Reactions and Topological Transformations

This compound serves as a precursor that undergoes a significant transformation during the synthesis of the final NCM cathode material. This process typically involves a solid-state reaction where the NCM hydroxide is mixed with a lithium source, such as lithium hydroxide or lithium carbonate, and then subjected to high-temperature calcination. imim.pl

During calcination, the layered double hydroxide structure of the precursor undergoes a topological transformation into the desired layered oxide crystal structure of the NCM cathode. mdpi.comresearchgate.net The morphology and properties of the initial hydroxide precursor, including its particle size, shape, and density, have a profound impact on the final cathode material. A well-controlled precursor morphology can lead to a cathode material with improved electrochemical performance, such as higher capacity and better rate capability. bibliotekanauki.plimim.pl

Researchers have explored various synthesis techniques to control the precursor's characteristics. For instance, the co-precipitation method, often carried out in a continuously stirred tank reactor (CSTR), allows for the production of spherical precursor particles with a narrow size distribution. imim.plpatsnap.com The control of reaction parameters like pH, temperature, and stirring speed is essential to achieve the desired precursor properties. univpubl.comeiu.edu The physical and chemical characteristics of the NCM hydroxide precursor are therefore fundamental to achieving the high performance and stability required in modern lithium-ion batteries.

Interactive Data Tables

Table 1: Common NCM Precursor Compositions and Their Molar Ratios

NCM TypeNi:Co:Mn Molar Ratio
NCM1111:1:1
NCM5235:2:3
NCM6226:2:2
NCM8118:1:1

Table 2: Influence of Synthesis Parameters on NCM Hydroxide Precursor Properties

ParameterEffect on Precursor Properties
pHInfluences particle growth and size distribution. eiu.edu
TemperatureAffects reaction kinetics and particle morphology. univpubl.com
Stirring SpeedImpacts particle size and dispersibility. imim.pl
Reaction TimeInfluences particle growth and size distribution. imim.pl

Properties

CAS No.

189139-63-7

Molecular Formula

CoH6MnNiO6

Molecular Weight

274.61 g/mol

IUPAC Name

cobalt(2+);manganese(2+);nickel(2+);hexahydroxide

InChI

InChI=1S/Co.Mn.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6

InChI Key

SEVNKUSLDMZOTL-UHFFFAOYSA-H

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mn+2].[Co+2].[Ni+2]

Origin of Product

United States

Synthesis Methodologies and Precursor Engineering of Nickel Cobalt Manganese Hydroxides

Co-precipitation Techniques

Co-precipitation is a widely adopted method for synthesizing NCM hydroxide (B78521) precursors due to its ability to achieve a homogeneous mixture of metal ions at an atomic level. researchgate.net This process involves the simultaneous precipitation of nickel, cobalt, and manganese ions from a solution, typically using a precipitating agent like sodium hydroxide and a complexing agent such as ammonia (B1221849). n-bri.orgcetjournal.it The resulting hydroxide precursor exhibits desirable properties like high tap density and a narrow particle size distribution, which are crucial for the performance of the final cathode material. n-bri.org

Controlled Batch Reactor Synthesis

Controlled batch reactors are a common setup for the co-precipitation of NCM hydroxides. In a typical batch process, solutions of nickel, cobalt, and manganese salts (often sulfates or nitrates) are mixed in a reactor. ecoinvent.org A precipitating agent, such as sodium hydroxide, and a complexing agent, like ammonium (B1175870) hydroxide, are then added under controlled conditions of temperature, pH, and stirring speed. ecoinvent.orggoogle.com The reaction is allowed to proceed for a specific duration, often followed by an aging step to ensure complete precipitation and particle growth. patsnap.comyoutube.com The resulting precipitate is then filtered, washed to remove impurities, and dried to obtain the NCM hydroxide precursor. youtube.com

The precise control of reaction parameters is paramount in batch synthesis. For instance, the reaction temperature is typically maintained between 40 and 65°C. google.com The pH is a critical factor influencing the morphology and size of the particles and is generally kept within a specific range, for example, between 10 and 12. google.com The stirring speed also plays a role in ensuring homogeneity and influencing particle characteristics. researchgate.net

Continuous Reactor System Development

While batch reactors are widely used, continuous reactor systems offer advantages in terms of process control, product consistency, and scalability for industrial production. rsc.orgyoutube.com Continuous Stirred Tank Reactors (CSTRs) are a common type of continuous reactor used for NCM hydroxide synthesis. n-bri.orgresearchgate.net In a CSTR, reactants are continuously fed into the reactor, and the product is continuously withdrawn, allowing for a steady-state operation that can lead to more uniform particle characteristics. researchgate.net

A more advanced continuous reactor design is the slug flow reactor. osti.govnih.gov This type of reactor utilizes a segmented flow pattern where discrete "slugs" of the reaction mixture are separated by an immiscible fluid or a gas. nih.gov Each slug acts as an individual microreactor, providing excellent mixing and enhanced heat and mass transfer. nih.govacs.org This precise control over the reaction environment leads to the formation of highly uniform particles with a narrow size distribution. rsc.orgacs.org Slug flow reactors have been successfully employed for the synthesis of NCM hydroxide and oxalate (B1200264) precursors, demonstrating their potential for producing high-quality cathode materials. rsc.orgosti.gov The production rate in a slug flow reactor can be scaled up without changing the equipment, offering significant advantages for industrial manufacturing. rsc.orgacs.org

Parametric Control in Co-precipitation for Tailored Characteristics

The ability to tailor the physical and chemical properties of NCM hydroxides is a key advantage of the co-precipitation method. This is achieved through the precise control of various reaction parameters.

The pH of the reaction medium is a critical parameter that significantly influences the nucleation and growth of NCM hydroxide particles. n-bri.org The pH determines the supersaturation level of the metal hydroxides, which in turn affects the rate of nucleation and crystal growth. jamt.ir

At higher pH values, the concentration of hydroxide ions (OH-) is higher, leading to increased supersaturation. n-bri.org This can result in a rapid nucleation rate, leading to the formation of a large number of small nuclei and potentially colloidal particles with low tap density. n-bri.org Conversely, a lower pH can reduce the nucleation rate, favoring crystal growth and leading to the formation of larger, more crystalline particles. jamt.ir For instance, reducing the pH from 11.5 to 10 during the synthesis of Ni0.8Mn0.1Co0.1(OH)2 has been shown to promote the formation of larger, single-crystal-like particles. jamt.ir The optimal pH for forming spherical particles can also vary depending on the specific composition of the NCM hydroxide. For example, a pH of 12 was found to be optimal for (Ni0.9Mn0.05Co0.05)(OH)2, while a pH of 11 was better for (Ni0.33Mn0.33Co0.33)(OH)2. acs.org

Table 1: Effect of pH on NCM Hydroxide Particle Formation

pH LevelEffect on Nucleation and GrowthResulting Particle Characteristics
High (e.g., 12) High supersaturation, rapid nucleation rate. n-bri.orgSmall, potentially colloidal particles, low tap density. n-bri.org
Low (e.g., 10) Lower supersaturation, favors crystal growth. jamt.irLarger, more crystalline particles. jamt.ir

This table is interactive. Click on the headers to sort the data.

Complexing agents, most commonly ammonia (in the form of ammonium hydroxide), play a crucial role in the co-precipitation of NCM hydroxides. n-bri.orgresearchgate.net Ammonia forms complex ions with the transition metal cations (Ni2+, Co2+, Mn2+), which helps to control their precipitation rates. cetjournal.itresearchgate.net By slowing down the precipitation reaction, ammonia allows for more controlled crystal growth and the formation of spherical particles with a narrow size distribution. n-bri.orgresearchgate.net

The concentration of the complexing agent is a key parameter that must be carefully controlled. nih.gov A higher ammonia concentration generally leads to a lower yield of the hydroxide precipitate as more metal ions remain in solution as complex ions. cetjournal.it The optimal ammonia concentration depends on the desired particle size and composition. For example, in the synthesis of cobalt-free LiNi0.9Mn0.05Al0.05O2 (NMA955), an ammonia concentration of 1.2 M was found to be optimal for achieving the desired particle size and elemental composition, leading to superior electrochemical performance. nih.govresearchgate.net Some research has also explored ammonia-free co-precipitation processes, using alternative chelating agents like citric acid to achieve similar control over particle morphology. rsc.org

Table 2: Influence of Ammonia Concentration on NCM Hydroxide Synthesis

Ammonia ConcentrationRole in the ReactionImpact on Final Product
Optimal Concentration (e.g., 1.0 M - 1.2 M) Balances precipitation and dissolution, controls particle size and composition. nih.govresearchgate.netUniformly shaped and sized particles, improved electrochemical performance. nih.govresearchgate.net
High Concentration Increases complex ion formation, reduces precipitation yield. cetjournal.itMay lead to smaller particles, affects elemental composition.
Low Concentration May not effectively control precipitation rates. researchgate.netCan result in non-uniform particles and poor morphology.

This table is interactive. Click on the headers to sort the data.

Metal Salt Concentration and Stoichiometry Control

The precise control of metal salt concentration and stoichiometry is fundamental to synthesizing NCM hydroxides with the desired elemental composition. The ratio of nickel, cobalt, and manganese in the precursor directly translates to the final cathode material's properties. For instance, nickel-rich compositions like NCM811 (LiNi0.8Co0.1Mn0.1O2) offer high energy density. jamt.ir In a typical synthesis, stoichiometric amounts of metal sulfates, such as nickel sulfate (B86663), cobalt sulfate, and manganese sulfate, are dissolved to create a mixed-metal solution. lut.fi The total concentration of these metal ions in the reactant solution is a critical parameter. For example, in one study, the total concentration of nickel, cobalt, and manganese in the reactant solution was fixed at 3 mol/L. acs.org

The stoichiometry of the precipitating agent, typically a strong base like sodium hydroxide (NaOH), is also crucial. An equimolar reaction with the metal salts is often targeted. For a 3 mol/L metal salt solution, a 6.0 mol/L NaOH solution might be used to maintain this balance. acs.org The accurate feeding of these solutions into the reactor is essential for maintaining a consistent stoichiometric ratio throughout the precipitation process, ensuring the formation of a homogeneous NCM hydroxide product.

Reaction Temperature and Residence Time Optimization

Reaction temperature and residence time are pivotal in controlling the particle size, crystallinity, and morphology of the NCM hydroxide precursor. The synthesis is often conducted in a continuous stirred-tank reactor (CSTR) to maintain a constant temperature. researchgate.net Research has shown that different temperatures are optimal for different NCM compositions. For instance, a reaction temperature of 50 °C has been used for the synthesis of Ni-rich (Ni0.90Co0.05Mn0.05)(OH)2 particles. acs.org Other studies have employed a temperature of 60 °C to promote the formation of the desired NMC hydroxide precursor. researchgate.net

The residence time, which is the average amount of time a particle spends in the reactor, also significantly influences particle growth. A longer residence time generally allows for the growth of larger particles. For example, a mean residence time of 60 minutes has been utilized in the continuous synthesis of spherical Ni-rich hydroxide particles. acs.org Ultrafast synthesis methods, such as high-temperature shock (HTS), are being explored to drastically reduce the reaction time to mere seconds, which can lead to unique structural properties. nih.gov

ParameterValueNCM CompositionSource
Reaction Temperature50 °C(Ni0.90Co0.05Mn0.05)(OH)2 acs.org
Reaction Temperature60 °CGeneral NMC Hydroxide researchgate.net
Residence Time60 min(Ni0.90Co0.05Mn0.05)(OH)2 acs.org
Stirring Dynamics and Homogeneity

The hydrodynamics within the reactor, governed by the stirring speed and impeller design, are critical for ensuring the homogeneity of the reaction mixture. researchgate.net Proper agitation prevents localized concentration gradients and ensures that the reactants are uniformly distributed, leading to the precipitation of particles with a narrow size distribution and consistent composition.

In a continuous Couette-Taylor crystallizer, for example, a high inner cylinder rotation speed of 1500 rpm was used to create a Taylor vortex flow. acs.org This specific flow pattern is effective for synthesizing uniform and spherical core-shell NCM hydroxide particles. The intense mixing promotes the collision and agglomeration of tiny primary particles onto larger core particles, leading to the desired morphology. acs.org The goal is to achieve a dynamic equilibrium that facilitates both the precipitation of new particles and the growth of existing ones in a controlled manner.

Controlled Atmosphere Synthesis

The atmosphere under which the synthesis is conducted can significantly impact the final product, particularly for manganese-containing compositions. To prevent the unwanted oxidation of manganese (Mn2+), co-precipitation is often carried out in an inert atmosphere, such as under a flow of nitrogen or argon. lut.firesearchgate.net This is because the presence of oxygen can lead to the formation of impurities. lut.fi

However, strategies to reduce manufacturing costs have led to research into ambient atmosphere synthesis. aip.org One approach to avoid the need for an inert atmosphere is to use carbonate co-precipitation, where the carbonate salt is believed to lock the valence state of manganese at 2+. lut.fi Another method involves using oxalic acid as the precipitating agent, which also helps to prevent the oxidation of manganese. lut.fi Research has demonstrated the successful synthesis of Ni0.9Co0.1(OH)2 precursors in an ambient atmosphere, which could significantly lower the cost of cathode material production. aip.org

In-depth Analysis of Nucleation and Growth Phenomena

The formation of spherical NCM hydroxide agglomerates is a complex process that begins with nucleation and proceeds through various growth stages. Understanding these fundamental mechanisms is key to controlling the final particle morphology.

Heterogeneous versus Homogeneous Nucleation Pathways

Nucleation, the initial formation of stable solid-phase nuclei from a supersaturated solution, can occur through two primary pathways: homogeneous and heterogeneous nucleation. Homogeneous nucleation occurs spontaneously within the bulk of the solution when the level of supersaturation is high enough to overcome the energy barrier for nucleus formation. pku.edu.cn In contrast, heterogeneous nucleation occurs on the surface of foreign particles, impurities, or even the reactor walls, which act as templates and lower the energy barrier for nucleation. researchgate.netyoutube.com

In the context of NCM hydroxide synthesis, the supersaturation of the precipitating species is a key factor determining which nucleation pathway dominates. pku.edu.cn At high supersaturations, homogeneous nucleation may prevail, leading to the formation of a large number of small primary particles. pku.edu.cn At lower supersaturations, heterogeneous nucleation is more likely, where new material deposits onto existing particles. pku.edu.cnresearchgate.net This is often the desired pathway for achieving dense, spherical secondary particles, as it promotes growth rather than the continuous formation of new, fine particles. The presence of a chelating agent, such as ammonia, can help to control the concentration of free metal ions, thereby regulating the supersaturation and influencing the nucleation pathway.

Dissolution-Recrystallization Growth Mechanisms

Following nucleation, the primary nanoparticles grow and agglomerate to form larger, spherical secondary particles. A key mechanism governing this growth process is dissolution-recrystallization. researchgate.netresearchgate.net This phenomenon is driven by the difference in solubility between particles of different sizes, as described by the Kelvin equation. researchgate.net Smaller primary particles have a higher surface energy and are therefore more soluble than larger particles.

This difference in solubility creates a dynamic equilibrium where smaller, less stable particles dissolve and the dissolved species then recrystallize onto the surface of larger, more stable particles. researchgate.netresearchgate.net This process leads to the gradual growth of the larger secondary particles and a narrowing of the particle size distribution over time. The presence of a complexing agent like ammonia is crucial in facilitating this process by forming metal-ammonia complexes that are in equilibrium with the metal hydroxide precipitate. researchgate.netresearchgate.net This allows for the controlled dissolution and reprecipitation required for the formation of dense, spherical morphologies. The entire growth process can be viewed in stages: initial nucleation and anisotropic growth of single crystals, agglomeration of these primary particles into embryonic agglomerates, and finally, the formation and consolidation of the final spherical particles. researchgate.net

Preferential Crystal Growth Orientations

The crystallographic orientation of Nickel-Cobalt-Manganese (NCM) hydroxide precursors significantly influences the properties of the final cathode material. During synthesis, crystal growth is not always isotropic; certain crystallographic planes and directions are favored, leading to specific morphologies and electrochemical characteristics.

For NCM materials with a hexagonal crystal system, the precursor, such as Ni₀.₈Co₀.₁Mn₀.₁(OH)₂, often exhibits a preferred orientation along the (001) lattice plane. acs.org This orientation is crucial as it can be retained after the subsequent high-temperature lithiation process, resulting in a highly crystalline, micron-sized single-crystal LiNi₀.₈Co₀.₁Mn₀.₁O₂. acs.org The exposed (001) planes are electrochemically active and facilitate lithium-ion diffusion.

In analogous nickel-based single-crystal superalloys, a distinct anisotropic growth behavior is observed where the eutectic structure preferentially grows along the ornl.gov direction, with crystallization along the youtube.com direction lagging behind. onejoon.deresearchgate.net This preference for the ornl.gov direction results in lower solute segregation and inhomogeneity compared to the youtube.com direction. onejoon.deresearchgate.net This principle of preferred growth directions is instrumental in engineering single-crystal NCM materials with enhanced structural stability and performance. By controlling the synthesis conditions, it is possible to promote the growth of specific crystal facets, such as the electrochemically active (010) planes, which can lead to superior cycling stability. acs.org

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are widely employed for synthesizing NCM hydroxides in a closed system under controlled temperature and pressure. acs.org These techniques allow for excellent control over particle size, morphology, and phase, yielding products with high dispersion. acs.org The choice of solvent, reaction time, temperature, and reactant concentration are critical parameters that dictate the final product characteristics. acs.org

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis is an advanced method that utilizes microwave energy for rapid and uniform heating. nih.gov This technique significantly reduces reaction times and improves energy efficiency compared to conventional heating methods. nih.gov

In a typical process, nickel, cobalt, and manganese salts are dissolved in a solution, into which a precipitating agent like hexamethylenetetramine is added. nih.gov The solution is then heated to a preliminary temperature, often between 80-90°C, before being subjected to microwave irradiation in a hydrothermal synthesis instrument at a frequency of 2450 MHz for a duration of 10 to 60 minutes. nih.gov The use of microwave heating promotes the gradual formation of OH⁻ ions, which allows for stable and controlled nucleation of the NCM hydroxide, resulting in particles with a uniform size and consistent morphology. nih.govnih.gov This method effectively addresses issues of vigorous, uncontrolled reactions often seen in direct precipitation methods. nih.gov

Mixed Solvent Strategies for Phase Control

The choice of solvent is a powerful tool for controlling the crystal phase of NCM hydroxides. By employing mixed-solvent systems, it is possible to selectively synthesize either amorphous or specific crystalline phases (e.g., α-phase vs. β-phase).

One study demonstrated that a mixed solvent of 1-methyl-2-pyrrolidone (NMP) and water is essential for forming an amorphous phase of NiCoMn-hydroxide (NiCoMn–OH). researchgate.net The amorphous structure, synthesized hydrothermally at 180°C, possesses more grain boundaries and ion diffusion channels, leading to significantly improved electrochemical activity compared to its crystalline counterpart. researchgate.net The ratio of NMP to water was found to be a critical factor in achieving the amorphous phase. researchgate.net

Another strategy involves regulating the solvent between ethylene (B1197577) glycol (Eg) and ethanol (B145695) (Et) to selectively obtain the metastable α-phase of nickel-cobalt (B8461503) hydroxide. acs.org The α-phase is known for its enhanced electrochemical performance but is typically less stable than the β-phase. acs.org This solvent-regulated method provides a simple yet effective pathway to stabilize the desirable α-phase, demonstrating its potential for high-performance energy storage applications. acs.org

Solid-State Calcination and Post-Synthesis Treatment for Derived Materials

The NCM hydroxide precursors synthesized via the methods above are subsequently converted into the electrochemically active oxide form through high-temperature solid-state calcination. This step, along with any post-synthesis treatments, is critical in defining the final structure, purity, and performance of the cathode material.

Influence of Calcination Temperature and Gaseous Environment

Calcination temperature and the surrounding gaseous atmosphere have a profound impact on the physicochemical properties of the resulting NCM oxide materials. An increase in calcination temperature generally promotes a more ordered layered structure. However, excessively high temperatures can lead to adverse effects such as increased cation mixing (Ni²⁺/Li⁺), particle sintering, and undesirable particle growth, which can degrade electrochemical properties.

The optimal calcination temperature is dependent on the material's composition, with higher nickel content materials typically requiring lower optimal temperatures. As the calcination temperature rises, a decrease in lithium content due to evaporation is often observed. The gaseous environment, such as the flow rate of air or oxygen, is also crucial as it helps to efficiently remove decomposition byproducts like H₂O and CO₂. nih.gov

The following table summarizes the typical effects of increasing calcination temperature on the properties of Ni-rich NCM materials.

PropertyEffect of Increasing Calcination TemperatureReference
Tap DensityIncrease
Specific Surface Area (SSA)Decrease
Average Particle DiameterIncrease
Cation MixingIncrease
Lithium ContentDecrease

Post-Calcination Recalcining Processes

Post-calcination treatments, such as annealing or two-step calcination processes, are often employed to further refine the structure and enhance the performance of NCM oxide materials. These secondary heat treatments can improve crystallinity, reduce surface impurities, and heal structural defects.

A two-step calcination process is frequently utilized to account for the slow kinetics of lithiation and to avoid creating excessive voids and pores in the material. nih.gov This often involves a pre-calcination or first step at a lower temperature (e.g., 480°C to 600°C) to decompose the hydroxide/carbonate precursors and initiate the formation of an intermediate oxide phase. nih.govresearchgate.net This is followed by a second, higher-temperature calcination or sintering step (e.g., 700°C to 900°C) in an oxygen-rich atmosphere to complete the formation of the highly crystalline, layered NCM oxide structure. acs.orgresearchgate.net

Furthermore, post-synthesis annealing can be applied to coated NCM materials. For instance, annealing Al₂O₃-coated NMC811 at temperatures between 200°C and 800°C can be performed to modify the coating-cathode interface and improve stability. Such processes demonstrate that controlled, multi-stage heat treatments are a critical strategy for optimizing the final material properties beyond what is achievable with a single calcination step. acs.org

Sustainable Synthesis Routes from Recycled Resources

The escalating demand for lithium-ion batteries (LIBs), particularly Nickel-Manganese-Cobalt (NMC) chemistries which are dominant in the electric vehicle market, has created a pressing need for sustainable resource management. rsc.orgcanada.carsc.org With millions of tons of LIBs expected to be retired by 2030, recycling is imperative to mitigate the strain on virgin materials, address potential supply chain uncertainties, and reduce the environmental impact of battery waste. canada.carsc.org Hydrometallurgical recycling has emerged as a highly advocated route, offering high selectivity and efficiency in recovering valuable metals like nickel, cobalt, and manganese for resynthesis into new battery precursors. rsc.orgcanada.caosti.gov This approach is central to establishing a circular economy for battery materials. rsc.org

Hydrometallurgical Recovery for Precursor Regeneration

Hydrometallurgical processing is a cornerstone of sustainable battery recycling, enabling the recovery of valuable metals from spent LIBs and their regeneration into high-purity precursors for new cathode materials. rsc.orgepa.gov The process typically begins with a pre-treatment phase where spent batteries are dismantled and the cathode material is separated to create a concentrated powder known as "black mass," which is rich in metal oxides and graphite. rsc.org This black mass then undergoes a series of chemical processes to extract and purify the target metals.

The core of the hydrometallurgical route is the leaching step, where the metal oxides in the black mass are dissolved into an aqueous solution. hillpublisher.com This is commonly followed by solution purification and separation stages, such as solvent extraction, ion exchange, or selective precipitation, to isolate the individual metals. osti.govmetso.com Once separated, the metals are re-precipitated under controlled conditions to form nickel-cobalt-manganese hydroxide, the direct precursor for synthesizing new NMC cathode material. google.com This regeneration of precursors from recycled content minimizes waste and reduces the reliance on primary mining operations. mining.com

Research has demonstrated high recovery efficiencies through hydrometallurgical routes. For instance, one study using sulfuric acid and hydrogen peroxide as leaching agents achieved recovery rates of 99.75% for nickel, 99.31% for cobalt, and 99.80% for manganese from waste materials, showcasing the process's viability for industrial application. hillpublisher.com The ultimate goal is to seamlessly integrate these recycled battery products back into the manufacturing of new battery cathodes with minimal additional processing. mining.com

Selective Leaching Technologies for Metal Separation

Selective leaching is a critical stage within the hydrometallurgical flowsheet, aiming to dissolve the target metals from the cathode material into a leach solution for subsequent separation. The choice of leaching agent and process conditions significantly influences the efficiency and selectivity of metal recovery.

Inorganic and Organic Acids Strong inorganic acids like sulfuric acid (H₂SO₄) are commonly used as lixiviants (leaching agents). hillpublisher.commurdoch.edu.au Often, a reducing agent such as hydrogen peroxide (H₂O₂) is added to facilitate the dissolution of cobalt from its trivalent state (Co³⁺) to the more soluble divalent state (Co²⁺). epa.govmurdoch.edu.au One optimized process utilized 2M H₂SO₄ with 10 vol.% H₂O₂ at 70°C to effectively leach the cathode material. epa.gov However, the use of strong mineral acids can present environmental challenges. canada.carsc.org

Consequently, research has increasingly focused on more environmentally friendly organic acids. nih.gov Citric acid, for example, has been shown to recover 100% of lithium and 90% of nickel from waste cathode materials. nih.gov Other studies have employed l-tartaric acid, achieving leaching efficiencies of over 98% for Li, Ni, Co, and Mn. nih.gov Recently, acids like p-toluenesulfonic acid and sulfamic acid have also been explored as sustainable alternatives for leaching transition metals from NMC cathodes. rsc.org A significant finding is that combining different organic acids can reduce the required acid concentration, making the process more cost-effective. nih.gov For instance, a synergistic approach using a mixture of tartaric acid and ascorbic acid achieved leaching rates of 99.9% for cobalt and 100% for lithium under optimized conditions. nih.gov

Separation Techniques Once the metals are in the leach liquor, various techniques are employed to separate them with high purity.

Selective Precipitation: This method involves adjusting the pH of the solution to sequentially precipitate metal hydroxides. Nickel (II) hydroxide typically begins to precipitate at a pH of 6, followed by cobalt (II) hydroxide at pH 7, and manganese (II) hydroxide at a pH above 8. mdpi.com In one process, nickel was selectively precipitated using dimethylglyoxime (B607122) before the recovery of other metals. bohrium.com

Solvent Extraction: This is a widely used technique for separating cobalt and nickel. mdpi.com It uses organic extractants that selectively bind with specific metal ions. For example, Cyanex 272 is a common extractant used to separate cobalt and manganese from nickel. epa.govmdpi.com Another study demonstrated a synergistic system using Versatic 10 acid and LIX 84-I to extract over 98% of nickel from a leach liquor at a pH of 5. murdoch.edu.au

Ion Exchange: This technique utilizes resins that have a high affinity for certain metals. The Dowex M4195 resin, for instance, has been used to effectively separate nickel and cobalt from LIB leachates, yielding high-purity concentrates of 99.0% for nickel and 98.5% for cobalt with minimal pH adjustment. osti.govresearchgate.net

The following tables summarize research findings on different leaching and separation methodologies.

Table 1: Leaching Efficiencies with Various Acid Systems

Leaching Agent(s) Concentration Temp. (°C) Time (min) S/L Ratio (g/L) Co Leaching Eff. (%) Ni Leaching Eff. (%) Mn Leaching Eff. (%) Reference
Sulfuric Acid + H₂O₂ 4 mol•L⁻¹ H₂SO₄ 50 90 250 99.31 99.75 99.80 hillpublisher.com
l-tartaric acid 2 mol/L N/A N/A N/A 98.6 99.3 99.4 nih.gov
Tartaric Acid + Ascorbic Acid 0.5 mol/L + 0.1 mol/L 80 60 10 99.9 N/A N/A nih.gov
p-TSA / Sulfamic Acid + H₂O₂ 1 M Acid, 0.9 vol% H₂O₂ 70 60 20 >99 >99 >99 rsc.org

Table 2: Metal Separation and Recovery Techniques

Technique Reagents Target Metal(s) Recovery/Purity Reference
Solvent Extraction Cyanex 272 Co, Mn High purity Co obtained after separation from Mn epa.gov
Solvent Extraction Versatic 10 acid + LIX 84-I Ni >98% Ni extraction murdoch.edu.au
Ion Exchange Dowex M4195 Resin Ni, Co 99.0% Ni concentrate, 98.5% Co concentrate osti.gov
Selective Precipitation Dimethylglyoxime (DMG) Ni 96.84% Ni recovery bohrium.com

Structural and Morphological Characteristics of Nickel Cobalt Manganese Hydroxide

Crystalline Structure and Phase Transformations

The arrangement of atoms within the NCM hydroxide (B78521) crystal lattice and the transitions between different structural forms are fundamental to its properties.

Brucite-Type and Layered Double Hydroxide Structures (e.g., α- and β-Phases)

Nickel-cobalt-manganese hydroxide typically crystallizes in structures related to brucite (Mg(OH)₂). These are layered structures where sheets of metal-oxygen octahedra are held together by weaker forces. The two primary polymorphs are the α-phase and the β-phase.

The β-phase of NCM hydroxide has a well-defined, ordered layered structure analogous to brucite, with a hexagonal crystal system. researchgate.net This phase is characterized by a more compact stacking of the hydroxide layers. d-nb.info

The α-phase is a less crystalline, hydrated form that contains intercalated water molecules and anions between the metal hydroxide layers. d-nb.infouq.edu.au This leads to a larger interlayer spacing compared to the β-phase. researchgate.net While the α-phase can exhibit better electrochemical performance due to this expanded structure, it is often less stable and can transform into the more stable β-phase. d-nb.info The combination of two or three transition metals in NCM hydroxides enhances mechanical stability and can help prevent this phase conversion. d-nb.info

Layered double hydroxides (LDHs) are a class of materials that include NCM hydroxides. researchgate.netresearchgate.net These structures consist of brucite-like layers where some of the divalent cations are replaced by trivalent cations, creating a net positive charge on the layers that is balanced by interlayer anions. The ability to vary the metal cations and interlayer species allows for the tuning of the material's properties. researchgate.net

Amorphous versus Crystalline Phase Formation and Stability

The degree of crystallinity, ranging from highly ordered crystalline structures to disordered amorphous forms, significantly impacts the performance of NCM hydroxide.

Crystalline NCM hydroxide , particularly the β-phase, is known for its stability and resistance to corrosion from the electrolyte. researchgate.net However, its ordered structure can sometimes limit ion diffusion. In contrast, amorphous NCM hydroxide possesses a disordered structure with more grain boundaries and ion diffusion channels. uq.edu.auresearchgate.net This can lead to improved electrochemical activity and rate capability. uq.edu.auresearchgate.net

The formation of either an amorphous or crystalline phase can be controlled by the synthesis conditions. For instance, a mixed solvent strategy during hydrothermal synthesis has been shown to be crucial for forming the amorphous phase of NCM hydroxide. uq.edu.auresearchgate.net The presence of nickel ions is also reported to be important for the formation of amorphous hydroxides. uq.edu.au While amorphous materials can offer performance advantages, crystalline materials generally exhibit better cycling stability. researchgate.net The choice between amorphous and crystalline phases, therefore, involves a trade-off between electrochemical activity and long-term stability.

Particle Morphology and Size Distribution Control

The shape, size, and arrangement of NCM hydroxide particles are critical factors that influence the properties of the final cathode material, such as its packing density and electrochemical performance.

Spherical Agglomerates and Uniformity

For practical applications in batteries, NCM hydroxide is often produced as spherical agglomerates. researchgate.netheegermaterials.comcathodesolution.com These spherical particles are composed of smaller primary particles. osti.gov A uniform, spherical morphology is desirable as it leads to higher tap density, better flowability, and more uniform coating on the current collector. cathodesolution.commdpi.com

Achieving a narrow particle size distribution is also crucial. google.com Uniform particle sizes can reduce electrode resistance and minimize degradation during repeated charging and discharging cycles. google.com Co-precipitation is a common method used to produce homogeneous, spherical NCM hydroxide precipitates under controlled pH and temperature. Techniques like using a continuous Couette-Taylor crystallizer have been shown to promote the formation of spherical and uniform agglomerates. researchgate.netresearchgate.net

Table 1: Physical Properties of Nickel Cobalt Manganese Hydroxide
PropertyValueReference
Particle Size Distribution (D50)8-11 μm heegermaterials.com
Tap Density≥2.1 g/cm³ heegermaterials.com
BET Surface Area4-10 m²/g
MorphologyNear-spherical heegermaterials.com
Crystalline PhaseSingle phase heegermaterials.com

Nanosheet and Nanoflower Array Architectures

Beyond simple spherical particles, more complex hierarchical structures such as nanosheet and nanoflower arrays have been developed to enhance electrochemical performance.

Nanosheet arrays consist of thin, two-dimensional sheets of NCM hydroxide. This morphology provides a high surface area, exposing more active sites for electrochemical reactions. uq.edu.auresearchgate.net These nanosheets can be interconnected, forming a porous structure that facilitates electrolyte penetration and ion transport. researchgate.net

Nanoflower architectures are three-dimensional structures composed of self-assembled nanosheets. d-nb.inforsc.org These flower-like structures can further increase the electroactive surface area and create porous channels that improve charge storage capabilities. researchgate.netrsc.org For example, flower-like α-phase NCM hydroxide has been synthesized, demonstrating the potential of this morphology. d-nb.info The formation of these complex architectures can be influenced by synthesis parameters, such as the ratio of metal precursors. researchgate.net

Engineering of Primary and Secondary Particle Structures

Primary particles are the fundamental building blocks, often in the form of nanocrystals or nanoplates. osti.govinnopraxis.com The size and shape of these primary particles are influenced by factors such as nucleation and growth rates during synthesis. innopraxis.com

Secondary particles are agglomerates of these primary particles. osti.gov The engineering of these secondary structures is critical for achieving desired material properties. For instance, controlling the agglomeration process can lead to the formation of dense, spherical secondary particles with a high tap density. researchgate.netresearchgate.net The morphology of the secondary particles can range from irregular shapes to well-defined spheres, depending on synthesis conditions like stirring speed and the use of complexing agents. innopraxis.com The development of core-shell structures, where a core of one NCM composition is coated with a shell of another, is an advanced example of engineering the secondary particle structure to optimize performance. laminarm.com

Table 2: Chemical Compounds Mentioned
Compound NameChemical Formula
This compoundNiₓCoᵧMn₁₋ₓ₋ᵧ(OH)₂
Magnesium hydroxide (Brucite)Mg(OH)₂
Nickel hydroxideNi(OH)₂
Cobalt hydroxideCo(OH)₂
Manganese hydroxideMn(OH)₂
Nickel sulfate (B86663) hexahydrateNiSO₄·6H₂O
Cobalt sulfate heptahydrateCoSO₄·7H₂O
Manganese sulfate monohydrateMnSO₄·H₂O
Sodium hydroxideNaOH
Ammonium (B1175870) hydroxideNH₄OH
Lithium hydroxideLiOH
Cobalt oxideCo₃O₄
Manganese oxideMn₃O₄

Interlayer Spacing and its Modulation for Ion Transport

This compound typically possesses a layered double hydroxide (LDH) structure, akin to brucite (Mg(OH)₂), where layers of metal-oxygen octahedra are separated by an interlayer space. This spacing is a critical parameter as it governs the facility of ion transport, a cornerstone of electrochemical performance. A larger, more open interlayer space can accelerate the diffusion of electrolyte ions and facilitate the intercalation/de-intercalation processes essential for energy storage.

The modulation of this interlayer spacing is a key strategy for enhancing material performance. A primary method involves the intercalation of different anions between the hydroxide layers during synthesis. The size and charge of these anions directly influence the resulting d-spacing. For instance, in cobalt-manganese LDHs, synthesis using a manganese sulfate solution results in a large interlayer spacing of 1.08 nm. nih.gov This expanded structure is more stable in alkaline electrolytes compared to those synthesized with chloride or nitrate (B79036) solutions, which tend to transform into a spinel structure. nih.govresearchgate.net The choice of anion participates directly in the derivation process, affecting not only the layer spacing but also the phase transformation and charge storage properties. nih.govresearchgate.net

Theoretical studies based on density functional theory (DFT) have systematically quantified the impact of various anions on the interlayer spacing of layered double hydroxides. The calculations reveal a clear trend where larger, more complex anions create a wider gap between the layers. For example, intercalating a long-chain organic anion like dodecylbenzenesulfonate (C₁₂H₂₅SO₃⁻) can expand the interlayer spacing to as much as 24.262 Å. researchgate.net This demonstrates a powerful method for tuning the material's architecture at the atomic level. Doping the lattice with other cations can also induce a more open layer spacing, which is conducive to accelerating ion movement. nih.gov

Below is a data table derived from first-principles calculations illustrating the effect of different intercalated anions on the interlayer spacing of a Ni₃Al-LDH model, which provides insight into the principles applicable to NCM hydroxides.

Intercalated AnionChemical FormulaResultant Interlayer Spacing (Å)
HydroxideOH⁻<7.9
CarbonateCO₃²⁻<7.9
ChlorideCl⁻~7.96
BromideBr⁻>7.96
IodideI⁻>7.96
FormateHCOO⁻>7.96
SulfateSO₄²⁻>7.96
NitrateNO₃⁻>7.96
BenzenesulfonateC₆H₅SO₃⁻<24.26
DodecylbenzenesulfonateC₁₂H₂₅SO₃⁻24.262
Data derived from theoretical calculations on Ni₃Al-A-LDHs. researchgate.net

Cationic Disorder and Distribution within the Crystal Lattice

The distribution of Ni²⁺, Co²⁺/³⁺, and Mn²⁺/³⁺/⁴⁺ cations within the brucite-like layers of the hydroxide is rarely perfectly ordered. This cationic disorder, or the degree of random distribution of the different metal ions at the crystallographic sites, significantly influences the material's electronic and electrochemical properties. In some cases, an amorphous or disordered structure can be beneficial, providing more electroactive sites for redox reactions compared to a highly crystalline phase. uq.edu.au

The synthesis of amorphous NiCoMn-hydroxide reveals that this disordered structure contains more interlayer species, creating an ion-reservoir structure that enhances electrochemical activity. uq.edu.au The presence of nickel ions, in particular, has been found to be crucial for the formation of these amorphous hydroxides; in their absence, crystalline oxides like Co₃O₄ and Mn₃O₄ tend to form instead. uq.edu.au The oxidation states of the transition metals within the lattice are also critical. For example, under alkaline conditions, Mn²⁺ is easily oxidized to Mn³⁺, which affects the local structure and electronic properties. researchgate.net The combination of three distinct transition metals is believed to create a strong synergistic effect, where the interplay between Ni, Co, and Mn ions contributes to enhanced electrochemical activity, rate capability, and cycling stability. uq.edu.au

The typical oxidation states of the metals found within the this compound lattice are summarized below.

Metal CationTypical Oxidation State(s)
NickelNi²⁺
CobaltCo²⁺, Co³⁺
ManganeseMn²⁺, Mn³⁺, Mn⁴⁺
The specific oxidation states can vary based on synthesis conditions and electrochemical cycling. uq.edu.auresearchgate.netacs.org

Correlations between Synthesis Parameters and Resultant Morphology/Crystallinity

The final morphology (particle shape and size) and crystallinity (degree of structural order) of this compound are not accidental but are a direct consequence of the synthesis parameters employed. Controlling these parameters allows for the targeted design of precursor materials with desired characteristics.

Hydrothermal and co-precipitation methods are commonly used, and variations in their parameters have profound effects. For instance, the solvent system can determine whether the product is amorphous or crystalline. The synthesis of NiCoMn-hydroxide using a high ratio of 1-methyl-2-pyrrolidone (NMP) to water (e.g., 11:1) yields amorphous nanosheets, whereas lower ratios result in the formation of the crystalline α-phase. uq.edu.au

In continuous reaction crystallization processes, hydrodynamic conditions are a critical parameter. elsevierpure.com When using a Couette-Taylor crystallizer, increasing the rotation speed of the inner cylinder enhances the intensity of the Taylor vortex. elsevierpure.com This increased shear force breaks down and redisperses physically adhered crystals, leading to a reduction in the final agglomerate particle size and a change from irregular to more spherical particle shapes. elsevierpure.com

The following table summarizes key synthesis parameters and their documented effects on the physical characteristics of NCM hydroxide.

Synthesis ParameterEffect on Morphology/CrystallinitySource(s)
Solvent Ratio (NMP/H₂O) A high NMP/H₂O ratio (11:1) promotes the formation of an amorphous structure, while lower ratios favor crystallinity (α-phase). uq.edu.au
Hydrodynamic Conditions (Rotation Speed in Crystallizer) Increasing rotation speed reduces particle size and promotes a more spherical morphology by breaking up agglomerates. elsevierpure.com
Supersaturation Profile (Residence Time, Feed Concentration) Prolonging supersaturation (e.g., longer residence time, lower concentration) leads to the growth of larger particles. elsevierpure.com
Cation Ratio (e.g., Mn/Ni) The molar ratio of the metal precursors influences the thickness of nanosheets and the stability of hierarchical spherical structures. researchgate.net
Presence of Nickel Ions The inclusion of Ni(NO₃)₂ is critical for forming amorphous NiCoMn-hydroxide; its absence can lead to crystalline Co₃O₄ and Mn₃O₄ instead. uq.edu.au
Type of Leaching Solution The solution used in precursor preparation from mixed hydroxide precipitate significantly affects the morphological features of the resulting powder. researchgate.net

Advanced Modification Strategies for Enhanced Electrochemical Functionality

Elemental Doping and Cationic Substitution within the Hydroxide (B78521) Lattice

Incorporating foreign elements into the NCM hydroxide structure is a widely adopted method to enhance its intrinsic properties. This process, known as elemental doping or cationic substitution, can modify the material's electronic structure, crystal lattice, and surface characteristics, leading to improved stability and electrochemical activity. researchgate.net

Aluminum Doping Effects on Structural Stability

Aluminum (Al) is a frequently used dopant to enhance the structural integrity of NCM materials. The introduction of aluminum ions into the hydroxide lattice can mitigate phase transitions and microstructural changes that occur during prolonged charging and discharging cycles. mdpi.com This stabilization helps in preserving the material's capacity over numerous cycles. mdpi.comeiu.edu

Studies have shown that Al-doping can relieve the crystal phase and structural transformations during electrochemical processes. mdpi.com For instance, incorporating Al³⁺ into the lattice of nickel-based hydroxides has been found to enhance both capacity and phase stability. mdpi.com Co-doping with aluminum and phosphate (B84403) has also demonstrated a synergistic effect, significantly alleviating Li⁺/Ni²⁺ cation mixing and enlarging the interlayer spacing, which leads to improved reversible capacity and better rate performance. researchgate.net This co-doping strategy not only enhances structural stability but also improves moisture stability, which is crucial for handling and storage of the material. researchgate.netyoutube.com

The introduction of aluminum can be achieved through various synthesis methods, including co-precipitation followed by solid-state calcination or molten salt calcination. elsevierpure.com The method of introducing the dopant can influence the final morphology and electrochemical performance of the resulting cathode material. elsevierpure.com

Table 1: Effects of Aluminum Doping on NCM Hydroxide and its Oxide Derivatives

Doping Strategy Reported Effects References
Al-doping Mitigates phase transitions and microstructural changes, enhances long-term cycling stability and capacity. mdpi.comeiu.edu
Al³⁺ and PO₄³⁻ co-doping Alleviates Li⁺/Ni²⁺ mixing, enlarges interlayer spacing, improves reversible capacity, rate performance, and moisture stability. researchgate.netyoutube.com

Iron Doping for Performance Modulation

Iron (Fe) doping is another strategy explored for modulating the performance of nickel-based hydroxides. Introducing iron into the nickel hydroxide lattice can significantly alter its electronic structure and enhance its electrochemical performance. mdpi.com This is attributed to the electron transfer from iron to nickel hydroxide, which increases the number of active sites and improves electrical conductivity. mdpi.com

Research on Fe-doped nickel hydroxide nanosheets has shown a significant improvement in electrocatalytic activity. mdpi.com The iron dopant acts as an active site and decreases the charge transfer resistance, which boosts the kinetics of the electrochemical reactions. mdpi.com This results in a lower overpotential required for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), indicating more efficient water splitting. mdpi.com While much of the detailed research has focused on binary nickel-iron hydroxides, the fundamental principles suggest that iron doping can be a viable method for enhancing the electrochemical properties of the more complex nickel-cobalt-manganese hydroxide system by improving its intrinsic activity and conductivity. researchgate.netmdpi.com

Table 2: Performance Modulation by Iron Doping in Nickel Hydroxide

Parameter Observation Reference
Electronic Structure Modified due to electron transfer from iron to nickel hydroxide. mdpi.com
Active Sites Increased, leading to enhanced electrochemical performance. mdpi.com
Electrocatalytic Activity Improved for both OER and HER with lower overpotentials. mdpi.com

Sulfur Doping in Monometallic and Multimetallic Hydroxides

Sulfur (S) doping has emerged as an effective method to enhance the electrochemical performance of nickel-cobalt (B8461503) layered double hydroxides (NiCo-LDH), which share structural similarities with NCM hydroxide. The introduction of sulfur can improve the material's poor intrinsic conductivity and address issues like agglomeration.

Studies have demonstrated that sulfur doping in NiCo-LDH can lead to a unique nanosheet spherical structure, which exposes more active sites and facilitates better contact with the electrolyte. electrochemsci.org This morphological change, combined with improved electrical conductivity, results in a significant increase in specific capacitance. eiu.eduelectrochemsci.org For example, a 7.5% molar sulfur doping in NiCo-LDH has been shown to yield an outstanding specific capacitance of 2417.7 F g⁻¹ at 1 A g⁻¹. electrochemsci.org

Furthermore, sulfur doping enhances the rate performance of the electrode material. eiu.edu Even at high current densities, the electrode can retain a large percentage of its specific capacitance. electrochemsci.org Co-doping with sulfur and phosphorus has also been shown to create faster and more efficient redox reactions, leading to ultra-high specific capacitance and excellent cycling stability. youtube.com These findings suggest that sulfur doping is a promising avenue for improving the performance of NCM hydroxide precursors. researchgate.net

Table 3: Effects of Sulfur Doping on Nickel-Cobalt Layered Double Hydroxides

Doping Strategy Key Findings References
Sulfur Doping Creates unique nanosheet spherical structures, exposes more active sites, improves electrical conductivity and specific capacitance. eiu.eduelectrochemsci.org
Sulfur and Phosphorus Co-doping Achieves faster and more efficient redox reactions, resulting in ultra-high specific capacitance and outstanding cycling stability. youtube.com

Boron and Zirconium Doping for Cycling Stability

Boron (B) and Zirconium (Zr) are recognized as effective dopants for enhancing the cycling stability of NCM cathode materials, with their benefits originating from modifications at the precursor stage.

Boron Doping: The addition of boron during the synthesis of the lithiated oxide from the hydroxide precursor can significantly improve cycling stability. Density functional theory has confirmed that even a small amount of boron doping (e.g., 1 mol%) can alter the surface energies of the particles. This leads to a highly textured microstructure that can partially alleviate the internal strain generated during deep charging cycles. As a result, boron-doped materials exhibit outstanding capacity retention, even at elevated temperatures.

Zirconium Doping: Zirconium is a popular dopant for enhancing structural stability. osti.gov When introduced into the NCM hydroxide precursor, Zr can be uniformly doped into the particles. mdpi.comresearchgate.net One of the key benefits of Zr doping is the elimination of pinholes within the precursor particles due to the diffusion of the dopant. researchgate.net During the subsequent high-temperature lithiation process, a stable lithium zirconate (Li₂ZrO₃) layer can form at these sites and on the particle surface. mdpi.comresearchgate.net This dual effect of bulk doping and surface coating enhances the mechanical strength of the particles, protects them from cracking during cycling, and shields the cathode from side reactions with the electrolyte. mdpi.comresearchgate.net Consequently, Zr-doped materials show remarkably improved capacity retention and cycling stability. mdpi.comresearchgate.net Different methods of introducing zirconium, such as a wet solvent solution method versus a dry solid mixing method, can impact the uniformity of the doping and the resulting electrochemical performance. mdpi.comresearchgate.net

Table 4: Impact of Boron and Zirconium Doping on NCM Materials

Dopant Mechanism of Improvement Resulting Enhancement References
Boron Alters surface energies, creates a textured microstructure. Relieves internal strain, improves capacity retention and cycling stability. osti.gov

Cerium and Magnesium Doping

Cerium Doping: Cerium (Ce), a rare-earth element, is explored as a dopant due to its ability to exist in multiple oxidation states (Ce³⁺ and Ce⁴⁺), which can enhance the electrochemical properties of transition metal oxides and hydroxides. Doping with cerium can modify the morphology of the host material, potentially shortening ion transport paths and improving conductivity. In various metal oxides, cerium doping has been shown to increase specific capacitance and improve cyclic stability by providing a higher active surface area for redox reactions. For instance, cerium-doped cobalt hydroxide nanostructures exhibited significantly enhanced specific capacitance. Although direct and extensive studies on cerium-doped NCM hydroxide are limited, its proven benefits in similar systems suggest its potential for improving the electrochemical performance of NCM cathodes. researchgate.net

Magnesium Doping: Magnesium (Mg) doping is an effective strategy to improve the structural and thermal stability of high-nickel NCM materials. osti.gov When Mg²⁺ ions are introduced, they can occupy sites in the lithium layer, acting as "pillar" ions. osti.gov These pillars help to stabilize the layered structure and reduce the degree of cation mixing between lithium and nickel ions, a common degradation mechanism. By suppressing detrimental phase transitions from a layered to a spinel-like structure during cycling, Mg doping significantly enhances structural reversibility and reduces anisotropic lattice distortion. osti.gov This leads to substantial improvements in capacity retention over long cycles and better thermal stability, which is critical for the safety of lithium-ion batteries. osti.gov

Table 5: Effects of Cerium and Magnesium Doping on Cathode Precursors/Materials

Dopant Reported Effects References
Cerium Can exist in multiple oxidation states (Ce³⁺/Ce⁴⁺), modifies morphology, enhances specific capacitance and cyclic stability in related hydroxides.

Surface Coating and Interface Engineering

Beyond bulk doping, modifying the surface of NCM hydroxide precursor particles is a critical strategy to enhance electrochemical functionality. Surface coating and interface engineering aim to protect the active material from detrimental side reactions with the electrolyte and to improve lithium-ion transport across the interface.

A variety of materials have been utilized for surface coatings, including other metal hydroxides and oxides. For example, coating nickel hydroxide particles with cobalt hydroxide can improve the conductivity at the particle surface, as the cobalt hydroxide converts to a conductive compound within the battery's alkaline electrolyte. Another approach involves creating a hybrid nanolayer, such as integrating the hydroxide particles with reduced graphene oxide (rGO). This creates a face-to-face contact model that provides superior specific capacitance and cycling stability compared to the pure hydroxide.

More advanced techniques involve wet chemical processes to convert residual surface impurities, like lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH), into a beneficial functional coating. For instance, treating the surface with phosphate-containing solutions can form a protective phosphate layer that mitigates parasitic reactions. An integrated strategy can also be employed, where a coating material like titanium niobate (TiNb₂O₇) is applied to the surface. During subsequent high-temperature processing, ions from the coating (like Ti⁴⁺) can diffuse slightly into the surface of the particle, creating a doped region beneath the protective coating. This combined coating and doping effect suppresses side reactions, reduces lithium/nickel mixing, and enhances the diffusion of lithium ions, leading to significantly improved capacity retention. These surface engineering strategies are vital for stabilizing high-nickel NCM materials, which are prone to surface degradation.

Metal Oxide Coatings (e.g., Al₂O₃, ZrO₂, MgO, ZnO)

Surface coating with metal oxides is a widely adopted strategy to improve the stability of NCM cathodes. These coatings act as a physical barrier, mitigating direct contact between the active material and the electrolyte, thereby suppressing parasitic side reactions and the dissolution of transition metals.

Al₂O₃ Coatings: Alumina (Al₂O₃) is one of the most studied coating materials for NCM cathodes due to its chemical stability and low cost. osti.govacs.org It can be applied through methods like wet-chemical processes and atomic layer deposition (ALD). acs.org An ultrathin Al₂O₃ coating (~2 nm) applied via ALD on LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) has been shown to significantly enhance cycling stability at extended voltage ranges. researchgate.net The coating helps to suppress parasitic side reactions and phase transitions during prolonged cycling. researchgate.net For instance, Al₂O₃-coated NCM811 delivered a higher initial discharge capacity of 212.8 mAh/g compared to 198.2 mAh/g for the pristine material. researchgate.net Furthermore, combining Al₂O₃ coating with niobium (Nb) doping in single-crystal NCM811 has demonstrated excellent high-voltage performance, with a capacity retention of 92.77% at 5 C after 100 cycles at 4.6 V. ccspublishing.org.cn

ZrO₂ Coatings: Zirconia (ZrO₂) coatings are effective in enhancing the structural and thermal stability of NCM cathodes. bohrium.comcbs.dk A thin ZrO₂ layer on NCM811, applied via a wet chemical method followed by annealing, has been shown to improve cycling stability and lower impedance. bohrium.com This is attributed to a synergistic effect of the ZrO₂ coating and zirconium (Zr) doping into the NCM lattice. bohrium.com The ZrO₂ coating protects the cathode from detrimental side reactions and hydrofluoric acid (HF) attack. bohrium.com However, the insulating nature of pure ZrO₂ can slightly lower the initial discharge capacity. bohrium.com To counteract this, conductive oxygen-deficient black ZrO₂-x has been proposed as a coating material, which has shown improved cycling characteristics and rate capability compared to both bare and conventional ZrO₂-coated NCM. researchgate.net

MgO Coatings: Magnesium oxide (MgO) coatings, often applied via ALD, have been shown to improve the rate performance of NCM cathodes by providing a lower overpotential for lithium-ion diffusion compared to Al₂O₃ and ZrO₂. jcpr.or.kracs.org An ultrathin MgO coating can enhance the surface properties of Li[Ni₀.₅Mn₀.₃Co₀.₂]O₂ (NMC523), leading to improved capacity retention during long-range cycling. jcpr.or.kracs.org The improved performance is attributed to a higher Li-diffusion coefficient on the MgO-coated surface. jcpr.or.kracs.org

ZnO Coatings: Zinc oxide (ZnO) coatings are another effective modification to enhance the electrochemical performance of NCM materials. researchgate.net A ZnO coating on LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM111) has been shown to suppress irreversible reactions and improve the initial coulombic efficiency. rsc.org An ultrathin ZnO coating on LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) improved capacity retention and rate capability, especially at high temperatures or high voltage operation, by suppressing undesirable side reactions. researchgate.net

Table 1: Effects of Metal Oxide Coatings on NCM Cathode Performance

Coating Material NCM Type Coating Method Key Improvements Reference
Al₂O₃ NCM811 Atomic Layer Deposition Increased initial discharge capacity (212.8 mAh/g vs 198.2 mAh/g), enhanced cycling stability. researchgate.net
Al₂O₃ + Nb-doping SC-NCM811 - Capacity retention of 92.77% at 5 C after 100 cycles at 4.6 V. ccspublishing.org.cn
ZrO₂ NCM811 Wet Chemical Superior cycling and thermal stability, protection from HF attack. bohrium.combohrium.com
Black ZrO₂-x NCM811 Mechanochemical Shearing Improved cycling and rate capability compared to bare and white ZrO₂-coated NCM. researchgate.net
MgO NMC523 Atomic Layer Deposition Lower overpotential, improved rate performance and capacity retention. jcpr.or.kracs.org
ZnO NCM111 - Suppressed irreversible reactions, improved initial coulombic efficiency. rsc.org

Phosphate and Polymer Coatings (e.g., Li₃PO₄, Polypyrrole)

Li₃PO₄ Coatings: Lithium phosphate (Li₃PO₄) is a promising coating material as it is a good ionic conductor. osti.gov A Li₃PO₄ coating on NCM811, with a thickness of about 60 nm, has been shown to improve structural stability and electrochemical properties. jcpr.or.kr The coating acts as a physical barrier, suppressing the formation of a resistive solid electrolyte interphase (SEI) layer and reducing charge transfer resistance. jcpr.or.kr This results in significantly improved capacity retention, with 80.2% retention after 80 cycles for coated NCM compared to 60.7% for the pristine material. jcpr.or.kr Combining a Li₃PO₄ coating with Al and Ti co-doping in LiNi₀.₈₃Co₀.₁₁Mn₀.₀₆O₂ has also demonstrated enhanced cycle stability, with a capacity retention of 91.0% after 100 cycles. bohrium.com Furthermore, Li₃PO₄ coatings have been shown to improve the thermal stability of NCM materials by suppressing phase transitions at high temperatures. cbs.dk

Polypyrrole Coatings: Conducting polymers like polypyrrole (PPy) offer the advantage of being both ionically and electronically conductive. Coating NCM cathodes with PPy can effectively enhance their electrochemical performance. researchgate.net The thickness of the PPy layer is a critical parameter; a layer that is too thin may not provide sufficient structural stability, while a thick layer can increase resistance. researchgate.net A composite coating of TiN and PPy on NCM811 has shown excellent performance at a high cutoff voltage of 4.5 V, maintaining 80.1% capacity retention after 450 cycles. acs.org The mixed coating inhibits side reactions and its elasticity helps to release stress during cycling, alleviating the collapse of secondary particles. acs.org

Table 2: Performance of Phosphate and Polymer Coated NCM Cathodes

Coating Material NCM Type Key Findings Reference
Li₃PO₄ NCM811 Capacity retention of 80.2% after 80 cycles (vs. 60.7% for pristine). jcpr.or.kr
Li₃PO₄ + Al/Ti doping LiNi₀.₈₃Co₀.₁₁Mn₀.₀₆O₂ Capacity retention of 91.0% after 100 cycles (vs. 72.4% for unmodified). bohrium.com
Polypyrrole (PPy) NCM523 Optimal PPy layer thickness is crucial for balancing stability and resistance. researchgate.net
TiN + Polypyrrole NCM811 80.1% capacity retention after 450 cycles at 4.5 V cutoff. acs.org

Core-Shell and Concentration Gradient Architectures

Creating sophisticated particle architectures such as core-shell and concentration gradient structures is an effective strategy to leverage the different properties of various NCM compositions within a single particle.

Simple Core-Shell Structures for Synergistic Properties

In a simple core-shell design, a Ni-rich core, which provides high capacity, is encapsulated by a Mn-rich shell that offers better thermal stability and lower reactivity with the electrolyte. rsc.orgresearchgate.net For example, a core of Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ can be shelled with a more stable material like Li(Ni₀.₅Mn₀.₅)O₂. nih.gov This design helps to prevent the dissolution of transition metal ions from the core and mitigates side reactions at the particle surface, leading to improved cycling performance and safety. researchgate.netnih.gov The synthesis of these structures is often achieved through co-precipitation methods, where the composition of the precipitating solution is changed during particle growth. rsc.orgresearchgate.net

Full Concentration Gradient Core-Shell Design

A full concentration gradient structure represents a more advanced design where the composition of the transition metals changes continuously from the center of the particle to its surface. ccspublishing.org.cnosti.gov Typically, the concentration of nickel decreases linearly from the core to the surface, while the manganese concentration increases. ccspublishing.org.cnenergy.gov This gradual change in composition eliminates the distinct interface present in simple core-shell structures, which can be a source of mechanical stress. osti.gov This design enhances structural stability and improves rate performance by creating a Mn-rich, stable outer surface and a Ni-rich, high-capacity core. ccspublishing.org.cnenergy.gov

Multi-Shell Precursor Synthesis

The synthesis of concentration-gradient cathodes can be facilitated by using multi-shell precursors. acs.orgnih.gov This innovative approach involves the controllable preparation of nickel-rich concentration-gradient NCM from precursors with multiple shells of different compositions. acs.orgnih.gov This method, which relies on temperature-tunable cation diffusion, offers better repeatability and is more suitable for large-scale production compared to traditional methods for creating concentration-gradient precursors. acs.orgnih.gov The resulting cathodes exhibit enhanced cycle life, rate capability, and safety due to mitigated side reactions and faster Li⁺ kinetics. acs.orgnih.gov Full cells based on this technology have demonstrated impressive long-term stability, with 95% capacity retention after 2000 cycles. acs.org

Integration with Carbonaceous Materials

Graphene Integration: Reduced graphene oxide (rGO) can be used to create composites with NCM. In these composites, NCM hydroxide nanoflakes are anchored on the surfaces of rGO sheets. researchgate.net This architecture improves the specific capacitance and cyclic stability of the material. researchgate.net The synergistic effect between the conductive graphene and the electroactive NCM leads to high specific capacitance and good rate performance. nih.gov For instance, rGO-supported nickel-cobalt layered double hydroxide nanosheets have delivered a capacitance of 1675 F g⁻¹ at 1 A g⁻¹. nih.gov

Carbon Nanotube (CNT) Integration: Composites of nickel hydroxide and CNTs have also been developed to improve electrochemical performance. nih.govrsc.org In these structures, nickel hydroxide nanosheets can be grown on the surface of CNTs. rsc.org The CNTs provide a highly conductive network that facilitates rapid electron transport, enhancing the rate capability and cycling stability of the composite. nih.govrsc.org A composite of Ni(OH)₂@CNTs has shown a high specific capacitance of 1234 F g⁻¹ at a current density of 1 A g⁻¹. rsc.org

Layered Double Hydroxide/Reduced Graphene Oxide Hybrids

A notable example is the fabrication of a 3D-architectured NiCoMn LDH/rGO composite through a solution method. In this structure, NiCoMn hydroxide nanoflakes are densely deposited on the surface of the rGO. researchgate.net This composite exhibits a significantly improved capacitive performance compared to the pure flower-like NiCoMn LDH. researchgate.net The synergistic effect between the NiCoMn LDH and rGO leads to a high specific capacitance of 912 F g⁻¹ and a high energy density of 92.8 Wh kg⁻¹ in a hybrid supercapacitor configuration. researchgate.net The large surface area (103.6 m²/g) and porous nature of the composite facilitate ion diffusion and provide more active sites for electrochemical reactions. researchgate.net

Further research has explored the impact of different carbon materials on the performance of Ni-Mn LDH. A comparative study demonstrated that a ternary composite of Ni-Mn LDH with both carbon nanotubes (CNTs) and rGO yielded the highest specific capacitance of 1268 F g⁻¹ in a 2 M KOH electrolyte. rsc.org This highlights the potential for multi-component carbon hybrids to further optimize the electrochemical properties.

In a similar vein, a flower-like ternary metal hydroxide of Ni-Co-Mn combined with carbon nanotubes (CNTs) was synthesized using a simple hydrothermal method. The addition of CNTs was shown to effectively enhance the electrochemical performance, achieving a high specific capacity of 2136.2 F g⁻¹ at a current density of 1 A g⁻¹. epa.gov The composite also demonstrated excellent rate capability, retaining a specific capacity of 1914 F g⁻¹ at a higher current density of 10 A g⁻¹, and maintained 77% of its specific capacity after 2000 cycles. epa.gov

Table 1: Electrochemical Performance of Ni-Co-Mn Hydroxide/rGO and CNT Hybrids

Composite Material Synthesis Method Specific Capacitance/Capacity Energy Density Cycling Stability
3D-architectured NiCoMn LDH/rGO Solution Method 912 F g⁻¹ 92.8 Wh kg⁻¹ Good rate capability and long cycle life
Ternary Ni-Mn LDH/CNTs/rGO Solution Method 1268 F g⁻¹ - Long lifespan

Electrochemical Deposition on Carbon Substrates

Electrochemical deposition is a direct and facile method to grow Ni-Co-Mn hydroxide nanostructures onto conductive carbon substrates, such as carbon cloth and carbon nanotubes. This technique allows for the creation of binder-free electrodes with intimate contact between the active material and the current collector, which minimizes internal resistance and enhances charge transfer kinetics.

One-step electrodeposition has been successfully employed to create cobalt-doped flexible nickel hydroxide bipolar electrodes on carbon cloth. eurekalert.org This method has been shown to improve conductivity and the electronic cache performance of the electrode. eurekalert.org While this specific study focused on cobalt-doped nickel hydroxide, the principles are directly applicable to the ternary Ni-Co-Mn system. The use of a flexible carbon cloth substrate also opens up possibilities for applications in flexible energy storage devices. eurekalert.org

Furthermore, carbon-cloth-supported cobalt-doped nickel hydroxide anodes have been demonstrated for E-TAC (electrochemical–thermally-activated chemical) water splitting. rsc.org These anodes are lightweight and facilitate facile mass transport, allowing for high areal mass loading of the active material and supporting reversible charge-discharge at high current densities. rsc.org This demonstrates the versatility of electrodeposited Ni-Co hydroxide on carbon substrates for various electrochemical applications beyond supercapacitors.

Table 2: Performance of Electrochemically Deposited Nickel Hydroxide-based Composites on Carbon Substrates

Composite Material Substrate Deposition Method Key Performance Metric Application
Cobalt-doped Nickel Hydroxide Carbon Cloth One-step electrodeposition Improved conductivity and electronic cache performance Bipolar electrode for two-step water electrolysis
Nickel Hydroxide Nanosheets Carbon Nanotubes Wet chemical method Specific capacitance of 1234 F g⁻¹ at 1 A g⁻¹ Supercapacitor

Mechanistic Studies of Electrochemical Behavior in Nickel Cobalt Manganese Hydroxide Systems

Redox Mechanisms and Valence State Transitions of Transition Metals

The charge storage capability of NCM hydroxides is primarily derived from the reversible faradaic reactions of the nickel and cobalt ions, while manganese plays a critical role in ensuring structural integrity.

Nickel (Ni²⁺/Ni³⁺, Ni²⁺/Ni⁴⁺) Redox Couples

Nickel is the primary electroactive component in NCM hydroxides, contributing significantly to the material's specific capacity. The redox chemistry of nickel in these systems predominantly involves the Ni²⁺/Ni³⁺ transition. electrochemsci.org During the charging process, Ni(OH)₂ is oxidized to nickel oxyhydroxide (NiOOH), a process that involves the transfer of protons. rsc.org

In some layered oxide structures derived from these hydroxides, a two-electron redox process involving Ni cycling between the +2 and +4 oxidation states can occur, which is beneficial for increasing the cyclable charge. wikipedia.org The oxidation of Ni²⁺ to Ni³⁺ and subsequently to Ni⁴⁺ provides a substantial portion of the material's capacity. electrochemsci.org However, the full utilization of the Ni²⁺/Ni⁴⁺ redox couple can be challenging. Theoretical studies suggest that in certain structures, Ni²⁺ can be directly oxidized to Ni⁴⁺, bypassing the Ni³⁺ intermediate, a phenomenon influenced by the local coordination environment. berkeley.edu Fluorine substitution in some disordered rocksalt oxides has been shown to promote the formation of Ni³⁺, which may allow for greater utilization of the Ni²⁺/Ni⁴⁺ redox reservoir. berkeley.edu

The redox potential of the nickel couples can be influenced by the presence of other cations in the structure. ucsd.edu For instance, the introduction of cobalt can alter the electronic structure and affect the voltage at which nickel's redox reactions occur. ucsd.edu

Cobalt (Co³⁺/Co⁴⁺) Redox Processes

Cobalt in NCM hydroxides primarily participates in the electrochemical process through the Co³⁺/Co⁴⁺ redox couple. escholarship.orgulisboa.pt The addition of cobalt is known to enhance the electronic conductivity and stabilize the layered structure of the material, which in turn improves the rate capability and cycling performance. researchgate.net

Role of Manganese (Mn⁴⁺) in Structural Stability and Redox Involvement

In most NCM hydroxide (B78521) systems, manganese is typically present in the +4 oxidation state (Mn⁴⁺) and is considered to be electrochemically inactive within the typical operating voltage window. wikipedia.orgosti.gov The primary role of manganese is to provide structural stability to the layered hydroxide. researchgate.netacs.org The presence of Mn⁴⁺ helps to maintain the integrity of the crystal structure during the repeated insertion and extraction of ions, thereby improving the cycling life of the electrode. acs.org

Contributions from Anionic Redox (e.g., Oxygen Anion Redox)

In addition to the traditional cationic redox mechanisms, there is growing evidence that anionic redox, specifically involving oxygen anions, can contribute to the charge storage capacity of NCM-based materials, particularly at high voltages. wikipedia.orgnih.govrsc.org This phenomenon is often observed in lithium-rich layered oxides derived from these hydroxides. wikipedia.org The anionic redox process is typically associated with the formation of peroxo-like species (O₂²⁻) or the evolution of oxygen gas, which can lead to higher capacities but also introduces challenges related to structural instability and voltage fade. nih.govrsc.orgnih.govresearchgate.net

The activation of anionic redox is often linked to the presence of specific local environments within the crystal structure, such as Li-O-Li configurations in lithium-rich materials. nih.gov While promising for achieving higher energy densities, the irreversible loss of oxygen from the lattice during the initial cycles can contribute to capacity fade and poor long-term stability. rsc.orgnih.gov

Influence of Amorphous Structure on Reaction Kinetics and Electroactivity

The degree of crystallinity of the NCM hydroxide has a significant impact on its electrochemical performance. Amorphous or poorly crystalline structures have been shown to exhibit enhanced reaction kinetics and higher electrochemical activity compared to their crystalline counterparts. uq.edu.auresearchgate.net

The disordered nature of amorphous materials provides a higher density of electroactive sites and more open channels for ion diffusion. uq.edu.auresearchgate.net This facilitates faster mass transfer and charge transfer processes, leading to improved rate capability. A comparison between amorphous and α-phase NiCoMn-OH revealed that the amorphous material displayed a smaller peak separation in cyclic voltammetry, indicating faster reaction kinetics, and a larger integral area, suggesting higher electrochemical activity. uq.edu.au The enhanced performance of amorphous hydroxides is attributed to the presence of more grain boundaries and ion diffusion channels within the disordered microstructure. uq.edu.auresearchgate.net

Contribution of Interlayer Species to Electrochemical Activity

The interlayer region of layered NCM hydroxides, which typically contains water molecules and various anions, plays a crucial role in their electrochemical activity. uq.edu.aursc.org These interlayer species can influence the structural stability, ionic conductivity, and the accessibility of active sites.

Synergistic Effects of Tri-Metallic Composition on Electrochemical Properties

The enhanced electrochemical performance of nickel-cobalt-manganese (NCM) hydroxide systems is largely attributed to the synergistic interplay between the three metallic elements. This collaboration results in superior electrochemical activity, rate capability, and cycling stability compared to their single or binary component counterparts. researchgate.net The presence of cobalt is thought to improve the electronic conductivity of the material, while manganese enhances its structural stability, particularly during cycling. Nickel is the primary electroactive component, but its stability and conductivity are significantly improved by the other metals.

Research on amorphous NiCoMn–OH has demonstrated a strong synergy among the transition metal ions, which is crucial for its electrochemical activity and stability. researchgate.net Similarly, studies on nickel-cobalt (B8461503) carbonate hydroxide hydrate (B1144303) have shown that the synergistic effect of the bimetallic composition, combined with a flower-like morphology, leads to improved specific capacitance. nih.gov For instance, a nickel-rich Ni₂Co-CHH sample achieved a specific capacitance of 1649.51 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov

The combination of different metals in layered double hydroxides (LDHs) also showcases this synergy. A Ni-Co(OH)₂ composite, for example, exhibited a higher specific capacitance (1366 F g⁻¹) than pure Ni(OH)₂ (1038 F g⁻¹), highlighting the beneficial role of cobalt. researchgate.netrsc.org Furthermore, nickel-cobalt double hydroxide microspheres with a unique hollow and hedgehog-like structure achieved a maximum specific capacitance of 2275.5 F g⁻¹, a value more than three times that of common nickel-cobalt double hydroxides. rsc.org This exceptional performance is credited to an architecture that significantly enhances mass transfer and Faradaic redox reactions. rsc.org

Table 1: Comparison of Specific Capacitance in Hydroxide-Based Materials

MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Reference
Ni(OH)₂10381.5 researchgate.netrsc.org
Co-Ni(OH)₂13661.5 researchgate.netrsc.org
Ni₂Co-CHH1649.511 nih.gov
Ni-Co-LDH14452 qu.edu.qa
Ni-Co-DHM (Hedgehog-like)2275.51 rsc.org

Ion Diffusion Pathways and Kinetics (e.g., Lithium Ion Diffusion)

The efficiency of an electrode material is critically dependent on the ease with which ions, such as lithium ions (Li⁺), can move through its structure. In nickel-cobalt-manganese hydroxide systems, the pathways and speed of ion diffusion are influenced by several factors, including crystallinity, structural defects, and interlayer spacing.

Amorphous NCM hydroxide, for example, exhibits improved electrochemical activity and rate capability compared to its crystalline form because it possesses more grain boundaries and ion diffusion channels. researchgate.net The morphology of the material also plays a role; unique architectures can create efficient electrolyte ion-shuttling channels that boost intercalation kinetics. nih.gov

In the context of lithium-ion batteries, the diffusion of Li⁺ is a key performance-limiting factor. Studies on related nickel-rich layered oxides show that structural characteristics significantly impact Li⁺ diffusion. For instance, an appropriate amount of Li⁺/Ni²⁺ antisite defects (where a lithium ion occupies a nickel site and vice-versa) can be beneficial, as it can lower the activation barrier for Li⁺ diffusion. nih.gov Theoretical calculations for LiNi₀.₈Co₀.₂O₂ showed that the activation barrier for Li⁺ diffusion decreased from approximately 0.69 eV in a defect-free structure to 0.45 eV in a structure with a minor degree of Li-Ni exchange. nih.gov

Furthermore, strategies such as doping can enhance ion diffusion. The introduction of certain ions can expand the interlayer spacing of the layered hydroxide structure, thereby creating wider pathways for ion movement and enhancing the diffusion rate. nih.gov Similarly, substituting titanium into the NMC structure has been found to improve lithium diffusion. researchgate.net The fundamental mechanism for lithium diffusion in these layered oxides is often a vacancy-driven process, where Li⁺ ions hop into adjacent empty sites within the crystal lattice. youtube.com

Table 2: Factors Influencing Ion Diffusion in NCM and Related Materials

Influencing FactorMechanismEffect on DiffusionReference
Amorphous StructureIncreased grain boundaries and diffusion channels.Enhanced ion diffusion. researchgate.net
Antisite Defects (Li⁺/Ni²⁺)Lowers the activation energy barrier for Li⁺ hopping.Facilitates faster Li⁺ diffusion. nih.gov
Doping/Substitution (e.g., Sb, Ti)Expands interlayer spacing.Reinforces ion diffusion pathways. nih.govresearchgate.net
Vacancy DiffusionLi⁺ ions move into adjacent vacancies in the lattice.Primary mechanism for Li⁺ transport. youtube.com

Charge Storage Mechanisms in Supercapacitor Applications

In supercapacitor applications, NCM hydroxides store charge not only through the electrostatic accumulation of ions as in electric double-layer capacitors (EDLCs) but also through fast, reversible faradaic (redox) reactions at the electrode surface. This latter mechanism is known as pseudocapacitance. The cyclic voltammetry (CV) curves of these materials typically show distinct redox peaks, which are a clear indicator of pseudocapacitive behavior, as opposed to the rectangular shape seen in pure EDLCs. researchgate.netrsc.orgresearchgate.net

This pseudocapacitive behavior is crucial for achieving high specific capacitance. In some amorphous NiCoMn–OH systems, the pseudocapacitive contribution can account for approximately 40% of the total energy storage capacity. researchgate.net This hybrid storage mechanism allows the material to exhibit both battery-like energy density (from the faradaic reactions) and capacitor-like power density and rate performance. researchgate.net The non-linear charge/discharge profiles of these materials further confirm their pseudocapacitive nature, pointing to the involvement of quasi-reversible redox reactions at the electrode-electrolyte interface. researchgate.net

Layered double hydroxides (LDHs), including those based on Ni, Co, and Mn, are particularly effective pseudocapacitive materials due to their unique layered structure. This structure provides a large surface area with numerous accessible active sites for faradaic reactions to occur. colab.ws The charge storage mechanism in these materials involves surface and near-surface redox processes of the transition metal ions (e.g., Ni²⁺/Ni³⁺, Co²⁺/Co³⁺). rsc.org

Unlike the bulk redox reactions that occur in battery electrodes, pseudocapacitance in LDHs is a surface-limited phenomenon, which allows for much faster charge and discharge rates. rsc.org The excellent electrochemical properties of Ni-Co based hydroxides, which are considered close to the benchmark pseudocapacitive material RuO₂, stem from these highly reversible surface redox reactions. rsc.org The unique architectures that can be achieved with LDHs, such as core-shell or flower-like superstructures, can further enhance the faradaic processes by improving mass transport and maximizing the utilization of the electroactive material. rsc.orgcolab.wsnih.gov

Degradation Mechanisms and Strategies for Enhanced Stability

Surface and Interface Structure Evolution during Operation

The surface of NCM materials is a highly reactive zone where significant structural and chemical changes occur, leading to performance degradation.

During battery operation, the NCM cathode surface is prone to the formation of various structural defects and undergoes undesirable side reactions with the electrolyte. mdpi.comepo.org The high reactivity of certain nickel ions (Ni³⁺ and Ni⁴⁺) in nickel-rich NCM materials makes them susceptible to reacting with the battery electrolyte, leading to cycling instabilities. tue.nl This reactivity contributes to the formation of a cathode-electrolyte interphase (CEI), an amorphous film that can grow unevenly on the cathode surface. researchgate.net

The surface of NCM cathode materials is often contaminated with impurities that form either during synthesis or through reactions with the environment. Common impurities include carbonates, residual hydroxides, and metal oxides.

Carbonates and Residual Hydroxides: Unreacted lithium compounds on the surface of active cathode materials can react with ambient CO₂ to form lithium carbonate (Li₂CO₃) and with moisture to form lithium hydroxide (B78521) (LiOH). metrohm.com These species are often referred to as residual alkali. High levels of residual alkali can negatively impact the electrode manufacturing process. metrohm.com It is crucial to protect the cathode material from CO₂ exposure to prevent the formation of these carbonate impurities. metrohm.com

Metal Oxides: Undesirable phase transformations can occur on the surface, leading to the formation of an electrochemically inactive rock-salt phase (like NiO). washington.eduresearchgate.net This surface reconstruction is a significant degradation pathway, particularly in nickel-rich NCMs, and contributes to increased impedance and capacity fade. researchgate.net

The formation of these surface layers is influenced by the synthesis process and handling conditions of the NCM hydroxide precursor.

Environmental factors, particularly carbon dioxide (CO₂) and water (H₂O), play a significant role in the degradation of NCM materials. Exposure to ambient air can lead to the adsorption of these molecules onto the cathode surface.

Cation Mixing Phenomena and Mitigation Strategies

Cation mixing, specifically the exchange of positions between Li⁺ and Ni²⁺ ions in the crystal lattice, is a well-documented degradation mechanism in NCM materials. frontiersin.orgmdpi.com This phenomenon is prevalent because the ionic radii of Li⁺ (0.76 Å) and Ni²⁺ (0.69 Å) are very similar. osti.gov This mixing disrupts the pathways for lithium ion diffusion, leading to reduced rate capability and capacity loss. mdpi.comnih.gov High-temperature treatments during synthesis can exacerbate cation mixing. nih.gov

Several strategies are employed to mitigate cation mixing:

Doping: Introducing other elements into the crystal structure can help to stabilize the lattice and suppress Li/Ni mixing. nih.gov For example, cobalt (Co) is known to enhance electronic conductivity and reduce cation mixing in Ni-rich cathodes. nih.gov

Surface Coating: Applying a protective coating to the cathode particles can minimize direct contact with the electrolyte and reduce side reactions that might promote structural disorder. uni-muenster.de

Compositional Gradient: Creating a material where the nickel concentration gradually decreases from the core to the surface can improve stability.

Li₂MnO₃ Injection: A novel approach involves injecting Li₂MnO₃ into the NCM material. This has been shown to significantly reduce cation mixing, leading to improved capacity retention and structural integrity, especially at high voltages. washington.eduresearchgate.net

Mitigation StrategyEffect on Cation MixingReference
Li₂MnO₃ InjectionReduced from 13.5% to 7.5% in NCM811 washington.edu
Li-dopingAlleviates Li⁺/Ni²⁺ disorder bohrium.com
Copper (Cu) impurity (low concentration)Can lower the degree of cation mixing osti.gov

Structural Instabilities during Cycling and at Elevated Temperatures

The layered structure of NCM materials can become unstable during repeated charging and discharging, especially at elevated temperatures, leading to irreversible phase transitions. washington.eduosti.gov

Degradation in NCM materials is often not uniform and can initiate at specific localized points. nih.gov These localized degradation pathways can be influenced by variations in local composition and the orientation of the crystal structure. nih.gov For instance, the presence of a spinel-like phase component alongside the primary layered structure can be identified through electrochemical analysis, indicating localized structural transformations. nih.gov

At elevated temperatures, the thermal stability of NCM materials becomes a major concern. osti.govoaepublish.com The decomposition of the delithiated cathode material can release oxygen, which then reacts exothermically with the electrolyte, potentially leading to thermal runaway. mdpi.comoaepublish.com The presence of defects, such as carbon and oxygen vacancies, can lower the activation energy for thermal decomposition. nih.govacs.org The degradation process often involves the migration of transition metal cations, which can lead to phase transformations from the original layered structure to more stable but electrochemically inferior spinel and rock-salt phases. mdpi.com

Research has shown that the chemical and structural stability at high temperatures is significantly influenced by cobalt, which can postpone oxygen release and thermal failure by occupying certain sites and delaying nickel migration. osti.gov Understanding these localized and thermal degradation pathways is essential for designing more robust and safer cathode materials.

Phase Transformations (e.g., Layered-to-Spinel/Rocksalt)

One of the primary degradation routes for layered NCM cathode materials is the gradual and often irreversible transformation of their crystal structure. During electrochemical cycling, particularly at high states of charge or elevated temperatures, the initial layered structure (space group R-3m) can transform into a spinel-like (space group Fd-3m) and subsequently a rock-salt (space group Fm-3m) phase. rsc.orgresearchgate.net

This transformation is typically initiated by the migration of transition metal (TM) ions, particularly Ni2+, from their octahedral sites in the transition metal layer to vacant octahedral sites in the lithium layer. nih.govresearchgate.net This migration is facilitated by the similarity in ionic radii between Li+ (0.76 Å) and Ni2+ (0.69 Å). rsc.org The presence of lithium vacancies in the delithiated state lowers the energy barrier for this migration. The process can be visualized as an initial migration of TM ions into tetrahedral sites within the lithium layer, which then move to adjacent octahedral sites, creating a spinel-like nucleus. researchgate.net

The propensity for this phase transformation is influenced by several factors. High cut-off voltages during charging create a more delithiated state, increasing the number of lithium vacancies and thus promoting TM ion migration. rsc.org Elevated temperatures also provide the necessary thermal energy to overcome the activation barrier for this migration. The composition of the NCM material itself plays a role; for instance, the presence of Mn³⁺ is known to be involved in controlling the kinetics of this structural change. mdpi.com While some studies suggest that the layered-to-spinel transformation can be partially reversible upon discharge, the formation of a stable rock-salt phase is generally considered irreversible and a key contributor to the long-term degradation of NCM cathodes. rsc.orgacs.org

Manganese Segregation and Oxidation in Aqueous Synthesis Environments

The synthesis of nickel-cobalt-manganese hydroxide precursors, typically through co-precipitation in an aqueous environment, is a critical step that significantly influences the final properties of the cathode material. During this process, the segregation and oxidation of manganese can occur, leading to compositional heterogeneity and impacting the material's electrochemical performance.

Manganese segregation refers to the non-uniform distribution of manganese within the precursor particles. This can be influenced by several parameters in the co-precipitation reactor, including pH, temperature, stirring speed, and the concentration of the chelating agent, which is often ammonia (B1221849). osti.govpku.edu.cnresearchgate.net The different solubility products of nickel, cobalt, and manganese hydroxides mean that they will precipitate at different rates under varying pH conditions. For instance, Mn(OH)₂ is more soluble than Ni(OH)₂ and Co(OH)₂, which can lead to a manganese-deficient core and a manganese-rich surface in the precursor particles if the reaction conditions are not carefully controlled. researchgate.net The use of a chelating agent like ammonia helps to form stable metal-ammine complexes, which can modulate the precipitation rates of the different metal ions to achieve a more homogeneous distribution. researchgate.netbrin.go.id

In addition to segregation, the oxidation state of manganese is a crucial factor. In aqueous solutions, manganese can exist in multiple oxidation states, primarily Mn²⁺, Mn³⁺, and Mn⁴⁺. mdpi.com During co-precipitation, Mn²⁺ can be oxidized to Mn³⁺ or even Mn⁴⁺, especially in the presence of dissolved oxygen or other oxidizing agents. mdpi.comlut.fi This oxidation can be intentionally induced, for example, by using ozone to selectively precipitate manganese as Mn(IV) oxide. nih.gov The oxidation state of manganese on the surface of the precursor particles can have a significant impact on the structural stability of the final cathode material. While Mn⁴⁺ is generally considered electrochemically inactive and a stabilizing element in the NCM structure, the presence of Mn³⁺ can lead to Jahn-Teller distortion, which can introduce structural instability. wikipedia.org X-ray photoelectron spectroscopy (XPS) is a key technique used to determine the oxidation states of manganese on the surface of these materials. acs.orgcapes.gov.brrsc.orgresearchgate.net

Controlling both manganese segregation and its oxidation state during synthesis is therefore essential for producing high-performance NCM cathode materials with uniform composition and stable structures.

Approaches for Improved Structural and Electrochemical Stability

To counteract the degradation mechanisms inherent in NCM materials, several advanced synthesis and material design strategies have been developed. These approaches aim to enhance the structural integrity and electrochemical stability, leading to longer cycle life and improved performance, particularly under demanding conditions such as high voltage and fast charging.

Core-Shell Architectures for Enhanced Stability

A highly effective strategy to improve the stability of NCM cathodes is the creation of core-shell architectures. This approach involves designing particles with a core of one composition and a shell of another, leveraging the strengths of each. bohrium.comresearchgate.net Typically, a Ni-rich core is used to provide high specific capacity, while the shell is engineered to have a higher concentration of manganese or a composition gradient. bohrium.comrsc.org

The Mn-rich shell serves as a protective layer, shielding the reactive Ni-rich core from direct contact with the electrolyte. This mitigates undesirable side reactions, reduces the dissolution of transition metals, and suppresses the formation of a thick, resistive solid electrolyte interphase (SEI) layer. researchgate.netrsc.org The shell can also be designed to have greater structural stability, which helps to accommodate the lattice strain that occurs during charging and discharging, thereby reducing the likelihood of particle cracking. acs.orgelsevierpure.com

Various compositions have been explored for the shell, including those with a gradual decrease in nickel content and an increase in manganese content from the core to the surface. This creates a "functionally graded material" that can better manage the mechanical stresses and chemical reactivity at the particle surface. The synthesis of these core-shell structures is often achieved through a multi-stage co-precipitation process, where the composition of the metal salt solution is changed during the particle growth. rsc.org The resulting core-shell NCM materials have demonstrated significantly improved cycling stability and thermal stability compared to their homogeneous counterparts. researchgate.net

Core CompositionShell CompositionKey BenefitReference
Li[Ni₀.₆Co₀.₁Mn₀.₃]O₂Li[(Ni₀.₈Co₀.₁₅Al₀.₀₅)₀.₆₄]O₂Improved cycleability and discharge capacity researchgate.net
α-NCM811β-NCM811Prevents corrosion of the core by the electrolyte researchgate.net
Ni-rich NCMNCM from purified LIB leachateImproved cycling performance and thermal stability elsevierpure.com

Single-Crystal Synthesis for Improved Cycling Durability

Another powerful approach to enhancing the durability of NCM cathodes is the synthesis of single-crystal particles instead of the conventional polycrystalline agglomerates. Polycrystalline NCM particles are composed of many small, randomly oriented primary grains. During cycling, the anisotropic expansion and contraction of these individual grains lead to the build-up of intergranular stress, which eventually causes microcracks to form. tycorun.comosti.gov These cracks create new surfaces that are exposed to the electrolyte, accelerating side reactions and leading to capacity fade.

In contrast, single-crystal NCM particles, which are typically a few micrometers in size, are free of grain boundaries. rsc.org This monolithic structure eliminates the primary cause of intergranular cracking, leading to significantly improved mechanical integrity and cycling stability. nih.govdntb.gov.uaosti.gov The absence of cracks also reduces the extent of transition metal dissolution and parasitic side reactions with the electrolyte. nih.gov

The synthesis of single-crystal NCM materials often involves a high-temperature solid-state reaction or a molten-salt method, following the initial co-precipitation of the hydroxide precursor. rsc.orgrsc.orgoup.com Careful control of the synthesis parameters, such as the Li/TM ratio, sintering temperature, and time, is necessary to promote the growth of well-formed single crystals. oup.com Research has shown that single-crystal NCM cathodes exhibit superior capacity retention, especially at high voltages and over extended cycling, compared to their polycrystalline counterparts. osti.govdntb.gov.ualbl.gov For example, graphite/single-crystal NCM622 pouch cells have demonstrated a capacity retention of 83% after 3000 cycles. nih.gov

NCM CompositionKey FindingPerformance HighlightReference
NCM622Cracking is pronounced for polycrystalline particles but practically absent for single-crystal particles.83% capacity retention after 3000 cycles for single-crystal NCM622. nih.gov
NCM811Single-crystal morphology has lower crystal structure defects.Superior structural stability compared to polycrystalline morphology. dntb.gov.ua
LiNi₀.₈₃Co₀.₁₂Mn₀.₀₅O₂Single-crystal particles reduce electrode/electrolyte interface reaction and volume change.Capacity retention of 88.72% after 500 cycles at 0.3C in a soft package battery. rsc.org
SC-NCM(010)Exposed (010) facets on lateral sides.91.6% capacity retention after 200 cycles at 1C. acs.org

Theoretical and Computational Modeling of Nickel Cobalt Manganese Hydroxide Systems

Chemical Equilibrium Modeling of Precipitation Processes

Chemical equilibrium modeling is a cornerstone in optimizing the synthesis of nickel-cobalt-manganese (NCM) hydroxide (B78521) precursors for lithium-ion battery cathodes. These models simulate the complex chemical environment of the coprecipitation reaction, enabling precise control over the final product's properties. By integrating thermodynamic equilibrium constants with mass balance equations, researchers can predict the behavior of various chemical species in solution under different conditions. confex.com This predictive capability is crucial for streamlining the development of cathode materials, particularly in the context of recycling spent batteries where feedstock composition can be variable. acs.org

A common approach involves using a modeling framework that combines population balance equations with computational fluid dynamics to simulate the evolution of particle size in continuous stirred-tank reactors (CSTRs). researchgate.net These models account for nucleation, growth, and agglomeration of the hydroxide particles. researchgate.netresearchgate.net The accuracy of these models is validated by comparing the predicted outcomes with experimental results, ensuring that the synthesized precursors possess the desired stoichiometry, morphology, and density for high-performance cathode materials. acs.orgresearchgate.net

Solubility models are fundamental to understanding the precipitation of NCM hydroxides. These models calculate the concentration of dissolved metal ions in equilibrium with the solid precipitate. The solubility of individual metal hydroxides—Ni(OH)₂, Co(OH)₂, and Mn(OH)₂—is governed by their respective solubility product constants (Ksp), which exhibit strong pH dependence. confex.com However, in a mixed system, the process is more complex, involving the simultaneous precipitation of multiple metal species.

Furthermore, the presence of carbonate ions, either from atmospheric CO₂ or intentionally added, leads to the formation of mixed basic metal carbonates. acs.org This necessitates a more detailed solubility model that considers the competition among precipitating species (hydroxides and carbonates). acs.org Discrepancies in published solubility data for metal carbonates highlight the importance of examining original source reports rather than relying solely on compilations, as the chemical similarity between elements like nickel and cobalt should translate to similar solubility products, which is not always reflected in databases. iaea.org

The models often incorporate the effects of complexing agents, such as ammonia (B1221849) (NH₃) or citric acid, which are used to control the precipitation process. researchgate.netrsc.org Ammonia forms stable metal-ammonia complexes ([M(NH₃)n]²⁺), which influences the free metal ion concentration available for precipitation and plays a crucial role in forming dense, spherical particles. researchgate.netelsevierpure.com The equilibrium between the metal-ammonia complexes and the solid hydroxide precipitate is a key factor in the particle growth mechanism. researchgate.netresearchgate.net

Table 1: Solubility Product Constants (pKsp = -log Ksp) for Relevant Metal Carbonates and Hydroxides Note: Values can vary based on experimental conditions and data sources.

CompoundFormulapKsp
Nickel(II) CarbonateNiCO₃~6.87 - 8.2
Cobalt(II) CarbonateCoCO₃~9.89 - 10.0
Manganese(II) CarbonateMnCO₃~10.88 - 10.9
Nickel(II) HydroxideNi(OH)₂~15.2
Cobalt(II) HydroxideCo(OH)₂~14.8
Manganese(II) HydroxideMn(OH)₂~12.7

This table synthesizes data from various sources which report a range of values. iaea.orgresearchgate.net

The synthesis of NCM hydroxide precursors, especially from recycled battery materials, must account for the presence of cationic impurities in the leachate. acs.org These impurities can include elements like aluminum, copper, and zinc. Chemical equilibrium models are employed to predict the likelihood of these impurities coprecipitating with the desired NCM hydroxide. acs.org

The coprecipitation of impurities is detrimental for several reasons:

They can deprive the reaction of precipitating reactants (hydroxide or carbonate) and complexing agents (ammonia), leading to lower recovery efficiency of the target metals. acs.org

Their incorporation into the crystal lattice of the NCM hydroxide can disrupt the structure and negatively affect the electrochemical performance of the final cathode material. acs.orgresearchgate.net

Excessive absorption of impurities can lead to the formation of undesired amorphous phases, such as α-Ni(OH)₂. researchgate.net

Control strategies are developed based on modeling predictions. By carefully adjusting parameters like pH and the concentration of complexing agents, the precipitation of impurities can be minimized. acs.org For instance, the pH can be controlled to selectively precipitate the target NCM hydroxides while leaving impurities like aluminum or zinc in the solution, as their hydroxides precipitate at different pH ranges. researchgate.net

The pH of the reaction medium is the most critical parameter in the coprecipitation of NCM hydroxides. It directly dictates the supersaturation of metal hydroxides, which in turn controls the nucleation and growth rates of the particles. researchgate.net Chemical equilibrium calculations are used to create pH diagrams that show the precipitation ranges for Ni(OH)₂, Co(OH)₂, and Mn(OH)₂. confex.com The overlapping region of these diagrams indicates the optimal pH window for coprecipitation, where all three metal hydroxides precipitate simultaneously to form a homogeneous precursor. confex.com

For NCM hydroxides, this optimal pH range is typically between 10.5 and 11.5. confex.comresearchgate.net

At a lower pH (e.g., 10.6), particle growth may proceed through multiple distinct stages of primary particle growth and agglomeration. researchgate.net

At a higher pH (e.g., 11.4 or 11.5), a more stable and continuous growth of secondary particles is often observed, leading to materials with higher tap density and better electrochemical performance. researchgate.netresearchgate.net

Modeling helps determine the precise pH that maximizes yield while achieving the desired particle morphology. researchgate.net For example, for an NCM811 precursor (Ni:Co:Mn = 8:1:1), modeling identified a pH of 11.5 and an ammonia concentration of 2 M as optimal for achieving high tap density. researchgate.netresearchgate.net The yield of nickel precipitation, for instance, is highly sensitive to pH, with efficiency dropping sharply at lower pH values and peaking within a specific range (e.g., reaching ~98.7% at a pH of 5 in one studied system before declining). researchgate.net The careful control of pH, guided by equilibrium models, is therefore essential for both the quality and economic viability of the synthesis process. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Surface Interactions

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials at the atomic level. umn.edu For NCM hydroxide systems, DFT provides insights that are inaccessible through experimental means alone, such as the precise nature of bonding, charge distribution, and surface reactivity. nih.gov The application of DFT is particularly advantageous for transition metals because it can effectively handle electron correlation, which is crucial for accurately describing their electronic properties. umn.edunih.gov Methods like the generalized gradient approximation (GGA) with an on-site Coulomb interaction term (GGA+U) are often employed to accurately model the electronic states of localized d-electrons in transition metal ions like Ni, Co, and Fe. acs.org

DFT calculations are used to analyze the electronic structure of the transition metal ions (Ni, Co, Mn) within the NCM hydroxide lattice. This includes determining the density of states (DOS) and partial density of states (PDOS), which reveal the contribution of each element's orbitals to the electronic bands. acs.org Such analysis is key to understanding the material's intrinsic electronic conductivity and the redox behavior of the metal ions, which are central to its function as a battery cathode precursor.

Key findings from DFT studies include:

Oxidation States: DFT can help confirm the oxidation states of the transition metals (e.g., Ni²⁺, Co²⁺/³⁺, Mn³⁺/⁴⁺) within the hydroxide or oxyhydroxide structure. researchgate.net

Spin States: The theory accurately models the spin polarization of the system, which arises from the unpaired d-electrons of the transition metal ions. umn.edu

Energy Gaps: Calculations can determine the energy gap between the valence and conduction bands. For instance, DFT calculations have shown that incorporating manganese into a Ni(OH)₂ lattice can reduce the energy gap, leading to better electron transport. researchgate.net

Dopant Effects: DFT is used to simulate the effect of dopants on the electronic structure. For example, doping β-NiOOH with Fe and Co atoms has been shown through DFT to modify the electronic properties and enhance catalytic activity for the oxygen evolution reaction. acs.org

The surfaces of NCM hydroxide particles interact with species from the environment, such as water (H₂O) and carbon dioxide (CO₂). These interactions can affect the material's stability and performance. DFT is used to model the adsorption of these molecules onto the crystal surfaces of NCM hydroxide.

DFT simulations can predict:

Adsorption Energies: The strength of the bond between the adsorbate molecule and the surface is quantified by the adsorption energy. For example, DFT studies on Ni surfaces have calculated the binding energies for both CO₂ and its potential intermediate, CO, providing insight into reaction pathways. researchgate.net

Reaction Mechanisms: DFT can elucidate the step-by-step mechanism of surface reactions. This includes identifying intermediate species and calculating the energy barriers for reactions like the hydrogenation of CO₂ or the dissociation of water. researchgate.netrsc.org

Charge Transfer: Analysis of the charge density difference shows how electrons are redistributed upon adsorption. For instance, when CO₂ adsorbs on a Ni-cluster-supported surface, electrons transfer from the metal cluster to the CO₂ molecule, activating it. rsc.org

Surface Reactivity: The adsorption energy of water molecules on the surface of Ni-based oxyhydroxides has been correlated with their electrocatalytic activity. acs.org A higher adsorption energy can indicate a more reactive surface, which is beneficial for certain electrochemical reactions. acs.org

Table 2: DFT-Calculated Adsorption Energies (E_ads) for CO₂ on Nickel Surfaces Note: Values are highly dependent on the specific DFT functional and surface facet used.

SystemDFT FunctionalCalculated E_ads (eV)
CO₂ on Ni(110)optPBE-vdW-0.64
CO₂ on Ni₄ cluster--1.80
CO₂ on Ni₄/Graphene--2.72

This table synthesizes data from various DFT studies. researchgate.netrsc.org

Process Simulation and Optimization of Synthesis (e.g., using Aspen Plus)

Theoretical and computational modeling provides a powerful tool for the design, analysis, and optimization of the synthesis process for nickel-cobalt-manganese (NCM) hydroxides. Process simulation, particularly using software like Aspen Plus, allows for the prediction of process performance at an industrial scale, guiding experimental work and promoting more cost-effective and sustainable production technologies. nih.gov This approach is critical for optimizing the co-precipitation of NCM hydroxide precursors, which is a common method for industrial-scale production. polito.it

The simulation of NCM hydroxide synthesis often involves a multi-faceted modeling framework. polito.it One advanced approach combines Computational Fluid Dynamics (CFD) with Population Balance Modeling (PBM). This CFD-PBM model can simulate the complex environment within a continuous stirred-tank reactor (CSTR), which is frequently used for synthesis. The framework typically includes models for fluid dynamics to predict flow fields, chemical equilibria to calculate local supersaturation, and a population balance equation to describe the evolution of particles through nucleation, growth, and aggregation. polito.itpolito.it However, these detailed simulations can be computationally intensive, sometimes requiring weeks of processing time and necessitating the use of massive parallel calculations to be feasible. polito.it

Commercial simulators like Aspen Plus are widely used for modeling such chemical processes. nih.gov A key challenge is that the specific ionic precursors may not be available in the software's default databases. Therefore, they must be created as user-defined "pseudocomponents." nih.gov This involves specifying key physical properties, which can be determined experimentally or estimated using predictive thermodynamic models like the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) or its segment activity coefficient variant (COSMO-SAC). nih.govmanchester.ac.uk These models can predict properties like density, viscosity, and diffusion coefficients, which are essential for accurate simulation. manchester.ac.uk

A primary goal of this modeling is to optimize operating parameters to control the properties of the synthesized particles. Computational thermodynamic models can predict the stoichiometric ratio of the synthesized hydroxides under different conditions. researchgate.net For instance, modeling the synthesis of Ni₀.₈Co₀.₁Mn₀.₁(OH)₂ shows how the concentration of the individual metal hydroxides changes with pH. researchgate.net By calculating the effects of parameters such as pH, ammonia concentration, and temperature, these simulations can identify the optimal conditions for co-precipitation to achieve the desired stoichiometry and morphology without extensive, repetitive experiments. researchgate.netconfex.com

Table 1: Approaches in Process Simulation of NCM Hydroxide Synthesis

Modeling ApproachKey Objectives & FeaturesRelevant Software/Method
CFD-PBM Simulates flow fields, chemical equilibria, and particle evolution (nucleation, growth, aggregation) in CSTRs. polito.itCustom frameworks, often integrated with CFD software.
Thermodynamic Modeling Predicts stoichiometric ratios and determines optimal synthesis parameters like pH and reagent concentrations. researchgate.netconfex.comCustom calculations, can be integrated into process simulators.
Flowsheet Simulation Models the entire process flowsheet for design, development, and optimization; predicts physical properties and distribution coefficients. manchester.ac.ukAspen Plus, gPROMS. nih.gov

Modeling of Ion Diffusion Coefficients and Pathways

The electrochemical performance of the final cathode material derived from nickel-cobalt-manganese hydroxide is critically dependent on the kinetics of lithium-ion diffusion. Computational modeling is instrumental in understanding and quantifying ion diffusion coefficients and mapping the pathways through which ions migrate within the material's structure.

Modeling efforts have revealed that the architecture of the cathode particles plays a decisive role in defining ion diffusion pathways. Polycrystalline NCM particles, which are composed of many smaller grains, offer networks of grain boundaries that can act as three-dimensional fast diffusion paths for lithium ions. acs.org In contrast, single-crystal NCM particles, which lack these internal boundaries, primarily rely on bulk diffusion along two-dimensional planes within the layered structure. acs.org This can result in slower electrochemical reactions and inferior rate capabilities compared to their polycrystalline counterparts. acs.org The morphology of the precursor hydroxide directly influences this final particle architecture. For example, precursors with radially oriented primary grains are sought after to enhance diffusion. researchgate.net Similarly, materials with hierarchical nanowire morphologies are noted for providing good Li-ion diffusion paths and large electrode-electrolyte contact areas. researchgate.net

Amorphous NCM hydroxides are also a subject of modeling interest, as they are expected to possess more grain boundaries and ion diffusion channels due to their disordered microstructure. uq.edu.au This disordered nature is predicted to facilitate faster reaction kinetics and lead to enhanced electrochemical performance compared to crystalline α-phase forms. uq.edu.au

Thermodynamic models provide a method to calculate the solid-state diffusion coefficient (D) directly from electrochemical measurements, such as the open-circuit voltage (OCV). ait.ac.at These models can show how the diffusion coefficient is not a constant value but changes significantly with the lithium concentration or state of charge (SOC) of the electrode. ait.ac.at For example, modeling based on Galvanostatic Intermittent Titration Technique (GITT) experiments shows a strong decrease in the diffusion coefficient as the cell voltage decreases (lithium content increases). ait.ac.at

The calculated values of the Li-ion diffusion coefficient (DLi⁺) vary depending on the specific NCM composition and structure. Modeling studies have quantified these coefficients to understand the charge-transfer kinetics. For instance, in one study, the calculated DLi⁺ values for a nanobelt-structured NCM (NB-NCM) were consistently higher than for a conventional NCM (C-NCM) across the state of charge range, indicating more facile deintercalation of lithium ions. acs.org

Table 2: Modeled Li-ion Diffusion Coefficients (DLi⁺) at Various States of Charge (SOC)

State of Charge (SOC)DLi⁺ for NB-NCM (cm²/s)DLi⁺ for C-NCM (cm²/s)
Charged to 3.9 V ~3.5 x 10⁻¹⁰~1.8 x 10⁻¹⁰
Charged to 4.1 V ~6.0 x 10⁻¹⁰~2.5 x 10⁻¹⁰
Charged to 4.3 V ~8.0 x 10⁻¹⁰~3.0 x 10⁻¹⁰

Data adapted from a study on nanobelt-structured NCM materials, illustrating the enhanced diffusion coefficients of the modified structure. acs.org

Advanced Characterization Techniques for in Situ and Operando Studies

Synchrotron X-ray Based Characterization

Synchrotron X-ray sources, with their high brilliance and flux, provide powerful tools for probing the atomic and electronic structure of NCM hydroxide (B78521) during electrochemical cycling.

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Structural Analysis

In situ and operando X-ray diffraction (XRD) and powder X-ray diffraction (PXRD) are indispensable for monitoring the crystalline structure and phase evolution of NCM hydroxide during battery operation. malvernpanalytical.comberkeley.edu These techniques track changes in the lattice parameters, which can indicate the state of charge, phase transitions, and degradation mechanisms. malvernpanalytical.comresearchgate.net For instance, operando XRD can reveal the expansion and contraction of the crystal lattice as lithium ions are inserted and extracted, providing insights into structural stability and potential particle cracking. malvernpanalytical.com Studies have shown that during cycling, the material can undergo phase transformations, such as the transition from a layered to a spinel-like or rock salt phase, which can be detrimental to electrochemical performance. researchgate.netresearchgate.net Operando XRD allows for the real-time observation of these transitions, helping to understand their onset and evolution. researchgate.net

Technique Information Obtained Relevance to NCM Hydroxide
In Situ/Operando XRD/PXRDCrystal structure, phase transitions, lattice parameter changes, crystallinity. malvernpanalytical.comberkeley.eduresearchgate.netMonitors structural integrity during cycling, identifies degradation pathways like phase transformations and lattice strain. malvernpanalytical.comresearchgate.net

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for Oxidation State and Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local atomic environment of the individual metals (Ni, Co, Mn) in NCM hydroxide. nih.gov X-ray Absorption Near Edge Structure (XANES) is particularly sensitive to the oxidation state of the absorbing atom, while Extended X-ray Absorption Fine Structure (EXAFS) reveals details about the local coordination environment, such as bond distances and coordination numbers. nih.gov

Technique Information Obtained Relevance to NCM Hydroxide
In Situ/Operando XANESElement-specific oxidation state. nih.govDetermines which metal (Ni, Co, or Mn) is actively participating in the redox reactions during charging and discharging. nih.gov
In Situ/Operando EXAFSLocal atomic structure (bond distances, coordination numbers). nih.govReveals local structural distortions and changes in the metal-oxygen bonding environment during cycling. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of NCM hydroxide. uq.edu.auresearchgate.net This is particularly important for understanding the formation and evolution of the solid-electrolyte interphase (SEI) layer, which plays a critical role in the long-term stability of the battery. phi.com

Technique Information Obtained Relevance to NCM Hydroxide
XPSSurface elemental composition, oxidation states of surface atoms. uq.edu.auresearchgate.netCharacterizes the surface chemistry, identifies the oxidation states of Ni, Co, and Mn at the surface, and analyzes the composition of the solid-electrolyte interphase (SEI) layer. phi.comlbl.govresearchgate.net

Advanced Microscopy Techniques

Advanced microscopy techniques provide direct visualization of the morphology, particle size, and microstructure of NCM hydroxide, offering critical insights into its physical properties and how they evolve during synthesis and electrochemical cycling.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the morphology, particle size, and particle size distribution of NCM hydroxide powders. powdermat.orgresearchgate.net The morphology of the precursor particles significantly influences the properties of the final cathode material. thermofisher.com SEM images reveal the shape of the particles, which are often spherical agglomerates composed of smaller primary particles. powdermat.orgthermofisher.com The size and uniformity of these particles are critical for achieving high packing density and good electrochemical performance. researchgate.netthermofisher.com SEM can be used to assess the quality of the precursor material and to monitor morphological changes that may occur during cycling, such as particle cracking or agglomeration, which can lead to capacity fading. thermofisher.com

Technique Information Obtained Relevance to NCM Hydroxide
SEMParticle morphology, particle size, particle size distribution. powdermat.orgresearchgate.netCharacterizes the physical properties of the precursor and final material, and observes morphological changes like particle cracking during cycling. thermofisher.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Microstructure and Lattice Imaging

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) provide more detailed information about the microstructure and crystal lattice of NCM hydroxide at the nanoscale. TEM can reveal the internal structure of the particles, including the size and arrangement of the primary crystallites within the secondary agglomerates. uq.edu.au HR-TEM allows for direct imaging of the atomic lattice, enabling the identification of crystal defects, stacking faults, and the nature of the surface layers. researchgate.netresearchgate.net For instance, HR-TEM has been used to observe the formation of a rock-salt phase on the surface of NCM materials after cycling, which can impede lithium-ion diffusion and increase impedance. researchgate.net The ability to visualize the lattice fringes provides direct evidence of the crystalline structure and can confirm the presence of different phases within the material. researchgate.net

Technique Information Obtained Relevance to NCM Hydroxide
TEM/HR-TEMMicrostructure, primary particle size and orientation, lattice imaging, identification of crystal defects and surface layers. researchgate.netuq.edu.auresearchgate.netProvides detailed insight into the internal structure of particles, visualizes the atomic lattice, and identifies structural degradation at the nanoscale. researchgate.netresearchgate.net

Electrochemical Characterization for Fundamental Understanding (as relevant to mechanistic studies)

Cyclic Voltammetry (CV) for Redox Activity

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox (reduction-oxidation) activity of NCM hydroxide. By sweeping the potential of an electrode made from the material and measuring the resulting current, CV reveals the potentials at which oxidation and reduction reactions occur. mdpi.com

In the context of NCM hydroxide, CV curves typically display distinct peaks corresponding to the redox transitions of its constituent metals, primarily the Ni(II)/Ni(III) couple. scirp.org The shape, position, and intensity of these peaks provide information on the electrochemical reactivity and kinetics of the material. mdpi.com For instance, a study on nickel-cobalt (B8461503) hydroxide electrodes showed that the oxidative and reductive waves become more complex with repeated cycling, indicating an evolution of the material's surface and the formation of different nickel oxide-hydroxide species like β-NiOOH and γ-NiOOH. scirp.org The separation between the anodic (oxidation) and cathodic (reduction) peak potentials can give an initial indication of the reversibility of the redox reactions. A smaller peak separation generally suggests better electrochemical reversibility. Researchers use CV at various scan rates to determine if the electrochemical processes are diffusion-controlled or surface-controlled. rsc.org

Table 1: Representative Cyclic Voltammetry Data for Nickel-Based Hydroxide Electrodes This table illustrates typical data obtained from CV analysis, showing how peak potentials can vary with material composition and cycling history.

MaterialScan Rate (mV/s)Anodic Peak Potential (V vs. SCE)Cathodic Peak Potential (V vs. SCE)Reference
Pure Ni Electrode (after 600 cycles)50~0.48Not Specified scirp.org
Ni-Cr Alloy Electrode (after 600 cycles)50~0.47Not Specified scirp.org
Nickel-Cobalt HydroxideVariableVariableVariable researchgate.net

Galvanostatic Cycling Tests for Capacity Evolution

Galvanostatic Cycling with Potential Limitation (GCPL) is a standard method for evaluating the performance of battery materials. biologic.net It involves charging and discharging the material at a constant current between set voltage limits. biologic.netsc.edu This technique is crucial for determining the specific capacity (the amount of charge the material can store per unit mass, typically in mAh/g) and its evolution over repeated cycles (cycle life). researchgate.net

For NCM hydroxide as a precursor, these tests are more commonly performed on the final lithiated cathode material (e.g., LiNiMnCoO₂). However, the fundamental properties of the hydroxide precursor, such as particle morphology and composition, directly impact the final cathode's capacity and stability. researchgate.net Galvanostatic tests reveal how the capacity fades over time, which can be linked to structural degradation, side reactions, or impedance growth. researchgate.net For example, studies on commercial NMC-based cells have shown significant capacity loss when cycled at low temperatures, a phenomenon investigated through galvanostatic cycling. researchgate.net The shape of the charge-discharge curves (voltage vs. capacity) also provides valuable information, where flat plateaus indicate two-phase reactions and sloping regions suggest solid-solution behavior. biologic.net

Table 2: Example of Capacity Data from Galvanostatic Cycling This table presents hypothetical yet representative data illustrating how capacity is measured and how it might fade over cycles.

MaterialCycle NumberDischarge Capacity (mAh/g)Coulombic Efficiency (%)Test Conditions
NCM-based Cathode118088%C/10 rate, 25°C
NCM-based Cathode5017599.5%C/10 rate, 25°C
NCM-based Cathode10017199.6%C/10 rate, 25°C
S@NiFeLDH/rGO Cathode100930Not Specified0.2 C rate

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics and Ion Diffusion

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the various resistive and capacitive elements within an electrochemical system. xmu.edu.cn By applying a small AC voltage or current signal over a wide range of frequencies, EIS can deconstruct complex electrochemical processes, such as charge transfer resistance and ion diffusion, which are critical to a material's performance. youtube.com

The resulting data is often visualized in a Nyquist plot. For NCM materials, a typical plot may show:

A high-frequency semicircle: The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which represents the kinetic barrier for the electrochemical reaction at the electrode-electrolyte interface. acs.org A smaller Rct value indicates faster kinetics.

A low-frequency tail (Warburg impedance): This sloped line is characteristic of the diffusion of ions within the solid material. The slope provides information about the ion diffusion coefficient.

EIS is invaluable for understanding how the impedance of NCM hydroxide-based electrodes changes during cycling, which is often a primary cause of performance degradation. youtube.com

Table 3: Typical Parameters Extracted from EIS Analysis of Battery Materials This table shows the kind of quantitative data that can be obtained from fitting EIS spectra to an equivalent circuit model.

Material/SystemParameterValueSignificanceReference
NiMoO₄ Hybrid CatalystCharge Transfer Resistance (Rct)VariableMeasures kinetic barrier for reactions acs.org
NiMoO₄ Hybrid CatalystDouble-layer Capacitance (Cdl)VariableRelates to electrochemically active surface area acs.org
Li/Na Metal AnodesSEI ResistanceVariableResistance of the Solid Electrolyte Interphase youtube.com

Elemental Compositional Analysis

Determining the precise elemental composition and distribution within NCM hydroxide particles is crucial, as the ratio of nickel, cobalt, and manganese dictates the material's electrochemical properties.

Inductively Coupled Plasma (ICP) for Bulk Composition

Inductively Coupled Plasma (ICP) is a highly sensitive and accurate technique for determining the bulk elemental composition of a material. researchgate.net The two most common variants are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS). nih.govspringernature.com For analysis, the NCM hydroxide sample is first dissolved in acid. The resulting solution is then introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. nih.gov

Energy Dispersive X-ray Spectroscopy (EDS) for Local Elemental Distribution

While ICP provides bulk composition, Energy Dispersive X-ray Spectroscopy (EDS or EDX) reveals the spatial distribution of elements at the micro- or nanoscale. nanoscience.comwikipedia.org Typically integrated with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM), EDS analysis involves bombarding the sample with a focused electron beam. thermofisher.comucr.edu This causes atoms in the sample to emit characteristic X-rays, whose energies correspond to specific elements. libretexts.org

By scanning the electron beam across an NCM hydroxide particle or a cross-section of particles, EDS can generate elemental maps. ucr.edu These maps visually display the distribution of nickel, cobalt, and manganese, making it possible to assess the homogeneity of the elemental mixture. Inhomogeneous distribution can lead to localized stress and poor electrochemical performance. Therefore, EDS is a vital tool for verifying that the co-precipitation synthesis method has produced particles with a uniform blend of the constituent metals. google.com

Methodological Advancements in In Situ and Operando Characterization

The field of battery material characterization is continuously evolving, with a strong emphasis on developing multimodal and operando techniques to gain a more comprehensive understanding of dynamic processes. rsc.orgnsf.govresearchgate.net For NCM hydroxide and its derivatives, researchers are moving beyond single-technique analyses to combined approaches that correlate structural, chemical, and electrochemical changes simultaneously.

Recent advancements include the development of specialized electrochemical cells that are transparent to X-rays or other probes, allowing for techniques like in situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) to be performed during synthesis or cycling. researchgate.net These methods can track the evolution of the crystalline phase and the oxidation states of the transition metals in real-time. For example, in situ X-ray scattering has been used to monitor the growth rate of NCM hydroxide primary and secondary particles during co-precipitation synthesis. researchgate.net

Furthermore, the integration of multiple techniques, such as combining operando Raman spectroscopy with electrochemical measurements, allows for the direct correlation of specific molecular vibrations (e.g., the formation of active β-NiOOH species) with the electrochemical state of the material. acs.org These sophisticated, multi-modal operando studies are critical for uncovering complex degradation mechanisms and for the rational design of next-generation NCM materials with enhanced performance and stability. nsf.govrsc.org

Benefits and Methodological Challenges of Real-Time, Under-Operating-Conditions Studies

Studying NCM hydroxides and their derivative oxides under real-time, operating conditions offers significant benefits for understanding their performance and failure modes. The primary advantage of operando characterization is its ability to capture the dynamic nature of electrochemical systems. cornell.edu It allows for the direct observation of reaction pathways, phase transitions, and the formation of interfacial layers as they happen, which is crucial for understanding capacity fade and impedance growth. cornell.educolumbia.edu

Benefits:

Understanding Dynamic Mechanisms: Operando studies provide a direct window into the charge storage mechanisms and dynamic processes within the battery. cornell.edu For instance, techniques like operando optical microscopy have revealed kinetically induced lithium heterogeneities within single NCM particles, challenging the assumption of uniform (de)lithiation. researchgate.net

Identifying Degradation Pathways: Real-time monitoring helps to pinpoint the origins of material degradation. This includes tracking the evolution of the cathode-electrolyte interphase (CEI), identifying the onset of microcracks, and observing the dissolution of transition metals into the electrolyte. columbia.eduacs.orgresearchgate.net

Correlating Structure and Performance: These techniques enable a direct correlation between structural or chemical changes and the battery's electrochemical performance. For example, in situ X-ray diffraction can track changes in the crystal structure and lattice parameters during cycling, linking them to specific voltage plateaus or capacity loss. osti.govresearchgate.net

Accelerating Materials Development: By providing a clearer picture of failure modes, operando analysis facilitates the rational design of next-generation materials with improved stability and longevity. cornell.edu

Methodological Challenges:

Despite their power, in situ and operando studies present considerable methodological hurdles.

Cell Design Complexity: Creating an electrochemical cell that is both representative of a real battery and transparent to the analytical probe (e.g., X-rays, neutrons, electrons) is a major challenge. researchgate.netresearchgate.net The cell must allow the probe to interact with the material of interest without being significantly attenuated or scattered by the casing or other components.

Maintaining Electrochemical Performance: The specialized designs required for operando analysis can sometimes compromise the electrochemical performance of the cell, leading to behavior that is not entirely representative of a standard coin or pouch cell. nih.gov

Beam Damage: High-energy probes, such as synchrotron X-rays or electron beams, can potentially damage the battery materials or electrolyte, introducing artifacts into the measurement.

Spatial and Temporal Resolution: Achieving the necessary resolution to observe nanoscale phenomena in real-time is a continuous challenge. While techniques are constantly improving, there is often a trade-off between spatial resolution, temporal resolution, and the field of view. nih.gov

Research FindingTechnique UsedSignificance
Kinetically induced lithium heterogeneities (Li-poor peripheries and Li-rich cores) were observed in single-crystal NCM particles during delithiation. researchgate.netOperando Optical MicroscopyRevealed that non-uniform (de)lithiation contributes to first-cycle capacity loss. researchgate.net
The growth of crystalline Ni₁/₃Mn₁/₃Co₁/₃(OH)₂ primary particles was found to be nearly constant during co-precipitation synthesis. osti.govresearchgate.netIn Situ Wide and Ultra-Small Angle X-ray ScatteringProvided insights into the synthesis process to aid in process optimization for desired particle morphology. osti.govresearchgate.net
The formation of an electrochemically inactive phase and a cathode electrolyte interphase (CEI) layer was observed on the surface of Ni-rich NMC composite cathodes. columbia.eduEx Situ Solid-State NMR and X-ray Photoemission Electron MicroscopyIdentified key interfacial degradation mechanisms that limit the practical energy density and cycle life of Ni-rich cathodes. columbia.edu
Dynamic evolution of the interface between an LNMC cathode and an EC/DMC-based electrolyte was tracked. acs.orgOperando Surface-Enhanced Raman Spectroscopy (SERS)Enabled the identification of chemical species at the cathode-electrolyte interface during cycling, a key challenge in battery research. acs.org

Design of Specialized In Situ/Operando Electrochemical Cells

The design of the electrochemical cell is the most critical element for successful in situ and operando experiments. The cell must replicate the function of a conventional battery while providing a window for the specific characterization technique. researchgate.netnih.gov Designs vary significantly depending on the probe being used.

Common Cell Designs:

In Situ X-ray Diffraction (XRD) Cells: These cells are often based on a modified coin cell geometry. They typically feature a window made from a low-atomic-number material like beryllium or Kapton, which is transparent to X-rays. This allows for the study of crystal structure changes in the NCM hydroxide precursor during synthesis or the NCM oxide during electrochemical cycling. researchgate.net

In Situ Transmission Electron Microscopy (TEM) Cells: These are highly specialized, miniaturized electrochemical cells built onto a TEM sample holder. They allow for the direct visualization of morphological and structural changes at the nanoscale, such as the formation of microcracks or surface reconstruction, in real-time.

In Situ/Operando Neutron Diffraction Cells: Due to the high penetration depth of neutrons, these cells can be larger and more representative of commercial batteries. They are often cylindrical to maximize the amount of electrode material in the neutron beam, which is essential for obtaining good quality data. researchgate.net These cells are particularly useful for tracking lithium ions, as neutrons are highly sensitive to lighter elements.

In Situ X-ray Tomography Cells: For 3D imaging, specialized cells are designed to be rotated within an X-ray beam. A bespoke cell made from PEEK (polyether ether ketone) has been developed to enable imaging with high spatial resolution (down to ~230 nm), allowing for the identification of sub-micron features and degradation within the electrode structure. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) Cells: To study the solid-electrolyte interphase, operando SERS cells are designed to place SERS-active nanoparticles at the electrode-electrolyte interface. This enhances the weak Raman signals from the interfacial species, allowing for their chemical identification during battery operation. acs.org

The table below summarizes various cell designs and their applications.

Cell TypeAnalytical TechniqueKey Design FeaturesApplication for NCM Studies
Modified Coin CellOperando X-ray Diffraction (XRD)Beryllium or polyimide windows for X-ray transparency. researchgate.netTracking bulk crystal structure changes and phase transitions during charge/discharge. researchgate.net
Tomography CellIn Situ Micro-Computed Tomography (micro-CT)Cylindrical geometry, PEEK material, allows for 360° rotation. nih.gov3D visualization of electrode cracking, delamination, and morphological evolution over cycling. nih.gov
Cylindrical CellIn Situ Neutron DiffractionLarge volume to maximize material in the beam path; designed for neutron transparency. researchgate.netProbing lithium distribution and structural changes, leveraging neutron sensitivity to light elements. researchgate.net
SERS PlatformOperando Surface-Enhanced Raman SpectroscopyIntegration of SERS-active nanostructures at the electrode surface. acs.orgInvestigating the chemical evolution of the cathode-electrolyte interphase (CEI) in real-time. acs.org

The continuous evolution of these specialized cell designs is pushing the boundaries of what can be observed inside a working battery, providing crucial data to guide the development of more durable and higher-energy-density NCM-based energy storage systems. nih.gov

Future Research Directions and Outlook

Precision Engineering of Precursor Morphology and Crystallinity for Advanced Applications

The morphology and crystallinity of the NCM hydroxide (B78521) precursor are foundational properties that dictate the performance of the final lithiated cathode material. The synthesis process, typically co-precipitation, allows for significant control over these characteristics, and future research is aimed at refining this control for targeted applications. google.com

The particle shape, size, and internal structure of the precursor are largely retained after the high-temperature lithiation process. google.com Therefore, engineering an ideal precursor is crucial. Research has shown that spherical precursor particles with a uniform size distribution and high tap density are beneficial for creating high-quality cathode materials. google.com This morphology facilitates better particle mobility and is conducive to the diffusion of lithium ions during the sintering process. google.com The co-precipitation method, utilizing a continuously stirred tank reactor (CSTR), is a versatile and scalable approach to achieve desired morphologies. researchgate.net

A significant area of research is the development of single-crystal NCM materials derived from precisely controlled precursors. Reducing the pH during the co-precipitation synthesis can decrease the nucleation rate, leading to the formation of larger crystals and a tendency toward single-crystal structures. These single-crystal cathodes can mitigate issues like intergranular cracking, enhancing structural stability and electrochemical performance. For instance, hexagonal morphology precursors with a preferred orientation of the (001) lattice plane have been successfully used to create highly-crystalline, micrometer-sized single-crystal NCM cathodes. mdpi.com

Conversely, amorphous NCM hydroxide structures are also being explored. An amorphous structure can provide more electroactive sites and ion diffusion channels compared to its crystalline counterpart, potentially leading to enhanced electrochemical activity and rate capability. uq.edu.au The synergy between the transition metals (Ni, Co, Mn) is crucial for the electrochemical performance, and the disordered microstructure of an amorphous phase can enhance this effect. uq.edu.au

Table 1: Comparison of NCM Hydroxide Precursor Morphologies and Their Impact

MorphologyKey Synthesis ParameterImpact on Final Cathode Properties
Spherical AggregatesControl of pH, ammonia (B1221849) concentration, and stirring rate in CSTR. google.comcathodesolution.comHigh tap density, good particle mobility, uniform electrode coating, and facilitated Li-ion diffusion. google.com
Single-CrystalLower pH during co-precipitation to reduce nucleation rate; specific precursor morphology (e.g., hexagonal). mdpi.comImproved structural stability, reduced microcrack formation, enhanced cycle life, and better thermal safety. mdpi.com
NanoplatesUse of structure-directing agents (e.g., CTAB) during hydrothermal synthesis. acs.orgServes as a skeleton for porous final morphology, promoting Li-ion (de)intercalation. acs.org
AmorphousControl of solvent ratios (e.g., NMP/H2O) during synthesis. uq.edu.auProvides more electroactive sites and ion diffusion channels, enhancing specific capacity and rate capability. uq.edu.au

Deeper Elucidation of Ion Transport Mechanisms and Rate-Limiting Steps

Understanding and improving the kinetics of lithium ion transport within the cathode material is essential for developing high-rate batteries. The structure of the NCM hydroxide precursor directly influences the pathways for ion diffusion in the final cathode. Manganese is known to stabilize the crystal structure, particularly in highly delithiated states, while cobalt helps to prevent undesirable cation mixing between Li+ and Ni2+, both of which are critical for maintaining clear pathways for ion transport over repeated cycles. researchgate.net

Research indicates that disordered or amorphous structures can possess more grain boundaries and ion diffusion channels, which may lead to faster reaction kinetics and higher electrochemical activity compared to highly crystalline phases. uq.edu.au The introduction of foreign elements through doping can also significantly modify ion transport properties. For example, doping the lithium layer with elements like sodium (Na) or potassium (K) has been shown to facilitate Li-ion mobility. researchgate.net A deeper understanding of how the precursor's atomic arrangement translates to the final cathode's ionic conductivity is needed. Advanced in-situ characterization techniques can provide real-time insights into the structural evolution during synthesis and electrochemical cycling, helping to identify the specific steps that limit the rate of ion transport.

Development of Novel Doping Elements and Advanced Surface Modification Strategies

To enhance the structural stability and electrochemical performance of NCM-based cathodes, bulk doping and surface modification are two of the most effective strategies. researchgate.netresearchgate.net

Advanced Surface Modification: The surface of the cathode material is in direct contact with the electrolyte, making it the primary site for undesirable side reactions that lead to degradation. researchgate.net Surface modification, or coating, involves applying a thin, protective layer of another material onto the NCM particles. researchgate.netresearchgate.net This coating can act as a physical barrier to prevent direct contact with the electrolyte, suppress oxygen release, and reduce the dissolution of transition metals. researchgate.netmdpi.com Common coating materials include metal oxides (e.g., WO₃, Al₂O₃), metal phosphates, and lithium-ion conductors (e.g., Li₄Ti₅O₁₂). mdpi.comuni-giessen.de An effective coating should allow for efficient lithium-ion transport while protecting the cathode surface. Future research will focus on developing ultrathin, uniform, and ionically conductive coatings that provide comprehensive protection without impeding battery performance. uni-giessen.de

Table 2: Selected Doping and Surface Modification Strategies

Modification TypeElement/CompoundReported Improvement
Bulk DopingAluminum (Al)Improves capacity retention in polycrystalline cathodes. mdpi.com
Bulk DopingMolybdenum (Mo)Refines primary particle size, improving cycling stability. mdpi.com
Bulk DopingFluorine (F)Strengthens metal-anion bonds, enhancing structural stability. mdpi.com
Bulk DopingSulfur (S)Improves conductivity and effective charge transfer paths. tmu.edu.twelsevierpure.com
Surface CoatingTungsten Trioxide (WO₃)Inhibits side reactions, reduces resistance, and improves structural stability. mdpi.com
Surface CoatingAluminum Oxide (Al₂O₃)Common coating material that improves electrochemical performance. uni-giessen.de
Surface CoatingMetal PhosphatesEnhances thermal stability and protects the cathode surface from HF attack in the electrolyte. researchgate.netrsc.org

Mitigation of Degradation Pathways under Extreme Operating Conditions (High Voltage, High Temperature)

Pushing lithium-ion batteries to operate at higher voltages and temperatures is key to unlocking higher energy densities, but these extreme conditions accelerate degradation. tue.nl For NCM-based cathodes, major degradation pathways include structural phase transitions, transition metal dissolution, and aggressive side reactions with the electrolyte. arxiv.orgrsc.org

At high states of charge (high voltage), Ni-rich materials undergo significant lattice volume changes, particularly the transition from the H2 to H3 phase, which can lead to microcrack formation and mechanical failure. tue.nl Furthermore, highly oxidized Ni⁴⁺ ions at the surface are very reactive with the electrolyte, leading to the formation of a resistive surface layer (cathode-electrolyte interphase) and the dissolution of metal ions. rsc.org High temperatures exacerbate these issues, accelerating the rates of parasitic reactions and the oxidation of material components. mdpi.com

Mitigation strategies are closely linked to the doping and coating methods discussed previously. Doping with stable elements can help to pin the crystal structure and suppress detrimental phase transitions. mdpi.com Surface coatings are particularly effective at preventing direct contact between the reactive cathode surface and the electrolyte, thereby reducing parasitic reactions and transition metal dissolution. mdpi.com For example, a phosphate (B84403) coating can not only protect the surface but also form Li₃P, a good ionic conductor, within the interphase layer, improving performance. rsc.org A comprehensive understanding of these degradation pathways through advanced analytical techniques is crucial for designing more robust materials. arxiv.org

Table 3: Common Degradation Pathways and Mitigation Strategies

Operating ConditionDegradation PathwayMitigation Strategy
High VoltageDetrimental H2-H3 phase transition causing lattice strain and microcracks. tue.nlBulk doping to stabilize the crystal structure. mdpi.com
High VoltageSurface reaction of Ni⁴⁺ with electrolyte, forming a resistive layer. rsc.orgProtective surface coatings (e.g., metal oxides, phosphates). researchgate.net
High VoltageTransition metal dissolution and migration to the anode. tue.nlSurface coatings to act as a physical barrier. mdpi.com
High TemperatureAccelerated oxidation of alloy particles. mdpi.comImproving thermal stability through doping with elements that form strong bonds (e.g., W, Mo). mdpi.com
High TemperatureIncreased rate of parasitic reactions with the electrolyte. mdpi.comSurface modifications to create a more stable cathode-electrolyte interphase. rsc.org

Exploration of Enhanced Anionic Redox Contributions for Higher Energy Density

Traditionally, the capacity of NCM cathode materials comes from the oxidation and reduction of the transition metal cations (e.g., Ni²⁺/Ni⁴⁺, Co³⁺/Co⁴⁺). However, a pathway to achieving even higher energy densities lies in harnessing the electrochemical activity of the oxygen anions, a process known as anionic redox. nih.gov This phenomenon is particularly prominent in lithium-rich NCM materials. nih.gov

Activating anionic redox allows for charge compensation beyond the theoretical capacity of cationic redox alone. nih.gov Research has shown that both Ni and Co can act as intermediate species that trigger the oxygen redox process. nih.gov However, this process is often associated with challenges such as voltage fade and the irreversible release of oxygen gas, which can degrade the material and pose safety risks. nih.gov

Future research is focused on understanding the mechanisms that govern anionic redox and finding ways to make the process more reversible and stable. acs.org This involves carefully designing the composition of the NCM hydroxide precursor to create specific local electronic structures in the final cathode that favor reversible oxygen activity. For example, studies suggest that deviating from cobalt and focusing on nickel may be a pathway to optimizing lithium-rich NCMs, as cobalt's role in mediating the process can lead to more severe voltage decay and oxygen release. nih.gov Stabilizing anionic redox is a formidable challenge but holds the key to a new generation of high-capacity cathode materials. acs.org

Scalability and Industrial Viability of Optimized Synthesis Protocols

Transitioning a promising material from the laboratory to industrial-scale production presents a significant set of challenges. mdpi.com For NCM hydroxide, the co-precipitation method in a continuously stirred-tank reactor (CSTR) is considered the most viable and scalable synthesis route. researchgate.netmdpi.com However, maintaining consistent quality across large batches requires precise control over numerous reaction parameters.

Key parameters that must be optimized for industrial production include pH, temperature, stirring speed, and the concentrations of the metal salt solution, precipitating agent (e.g., NaOH), and chelating agent (e.g., aqueous NH₃). cathodesolution.comsamaterials.com The pH is a critical factor influencing nucleation and particle growth, while the ammonia concentration helps to control the formation of dense, spherical particles by forming soluble metal-amine complexes. samaterials.comresearchgate.net

The transition from a small lab-scale reactor to a large pilot- or industrial-scale furnace also requires optimization of the subsequent heating and calcination steps. mdpi.comresearchgate.net Ensuring uniform heat and oxygen distribution throughout a large volume of precursor material is essential for producing a homogeneous, high-performance final product. mdpi.comenergy.gov Future research will involve developing advanced process controls, in-situ monitoring techniques, and robust models to ensure that the optimized synthesis protocols developed in the lab can be reliably and economically implemented on an industrial scale. ornl.gov

Table 4: Key Parameters for Scalable Co-Precipitation Synthesis of NCM Hydroxide

ParameterRole in SynthesisImpact on Product Quality
pHControls supersaturation, which dictates nucleation and growth rates. cathodesolution.comAffects particle size, size distribution, and tendency toward single-crystal formation.
TemperatureInfluences reaction kinetics and solubility of metal hydroxides.Impacts particle growth rate and crystallinity.
Stirring RateEnsures homogeneous mixing of reactants and prevents localized supersaturation. cathodesolution.comAffects particle morphology, sphericity, and tap density. cathodesolution.com
Ammonia ConcentrationActs as a chelating agent to control the precipitation rate of different metal ions. researchgate.netCrucial for forming dense, spherical secondary particles. researchgate.net

Integration of Nickel-Cobalt-Manganese Hydroxide Research within a Circular Economy Framework

The increasing production of lithium-ion batteries raises significant concerns about the supply of raw materials like cobalt and nickel, as well as the environmental impact of battery waste. A circular economy approach, focused on recycling and reusing materials, is essential for the long-term sustainability of the battery industry.

Research is actively exploring efficient methods to recycle spent NCM cathodes and re-synthesize high-quality NCM hydroxide precursors. Hydrometallurgical processes, for example, can be used to leach valuable metals from spent batteries, which can then be purified and used as feedstock for new precursor synthesis. frontiersin.org Studies have demonstrated the feasibility of producing NCM cathode materials from recycled nickel precursors that exhibit discharge characteristics comparable to those made from virgin materials. imim.pl

A key challenge in using recycled materials is managing impurities, as elements from other battery components can be co-leached and may act as unintentional dopants in the final product. frontiersin.org Therefore, a critical area of future research is to understand the effect of these impurity elements on the electrochemical performance of the recycled cathode materials and to develop more selective and efficient purification technologies. Successfully closing the loop—from spent battery to new high-performance precursor—is a vital goal for integrating NCM hydroxide research within a sustainable, circular economy framework. researchgate.net

Q & A

Q. What are the standard methods for synthesizing nickel-cobalt-manganese hydroxide (NCMH) precursors?

The most common methods include co-precipitation and graded reaction systems . Co-precipitation involves mixing sulfate salts (Ni, Co, Mn) with NaOH and NH₃ under controlled pH (10–12) and temperature (45–60°C) to form homogeneous precipitates . Graded reactors improve particle size distribution by separating nucleation and growth stages, optimizing parameters like stirring speed (300 rpm) and retention time (10 hours) to enhance crystallinity and reduce agglomeration .

Q. How do researchers quantify nickel content in NCMH materials?

Dimethylglyoxime (DMG) precipitation coupled with EDTA titration is widely used. DMG selectively precipitates Ni²⁺ in ammoniacal solutions, separating it from Co²⁺ and Mn²⁺. The precipitate is dissolved in HNO₃, and Ni²⁺ is titrated with EDTA. This method achieves <0.5% relative standard deviation (RSD) and matches ICP-AES accuracy .

Q. What factors influence the leaching efficiency of NCMH waste materials?

Key variables include acid concentration (4–6 mol/L H₂SO₄) , reaction temperature (50–80°C) , and reducing agents (H₂O₂ at 1.4× stoichiometric ratio) . Optimal leaching achieves >99% recovery of Ni, Co, and Mn by balancing dissolution kinetics and impurity control (e.g., Fe³⁺ precipitation at pH >2.5) .

Advanced Research Questions

Q. How can contradictory data on optimal leaching conditions be resolved?

Discrepancies in reported temperatures (e.g., 50°C vs. 80°C) arise from differences in material crystallinity and impurity profiles . Systematic studies using design of experiments (DoE) and kinetic modeling are recommended. For example, lower temperatures (50°C) suffice for amorphous NCMH, while crystalline phases require higher temperatures (80°C) to overcome activation energy barriers .

Q. What strategies improve the electrochemical performance of NCMH in supercapacitors?

Composite formation with conductive matrices (e.g., reduced graphene oxide) enhances conductivity and prevents aggregation. For instance, 3D-architectured NCMH/graphene composites achieve 1,200 F/g specific capacitance at 1 A/g. Additionally, amorphous NCMH synthesized via rapid precipitation shows higher ionic accessibility than crystalline counterparts, improving rate capability .

Q. How do graded reactor designs address challenges in precursor synthesis?

Multi-stage reactors separate nucleation (pH 10, 45°C) and growth phases, enabling tighter control over particle size distribution (e.g., 7–15 µm). This reduces reactor fouling and improves tap density (>1.8 g/cm³) compared to single-step processes. Computational fluid dynamics (CFD) simulations further optimize mixing efficiency and residence time distribution .

Q. What methodologies mitigate iron contamination in NCMH synthesis?

Selective oxidation-precipitation using NaOCl at 70–90°C oxidizes Fe²⁺ to Fe³⁺, which precipitates as Fe(OH)₃ at pH 4–5. This reduces Fe content to <50 ppm without co-precipitating Ni/Co/Mn. Post-leaching ion exchange or solvent extraction can further refine purity .

Methodological Considerations

Q. When should H₂O₂ vs. NaOCl be used as oxidizing agents in NCMH processing?

  • H₂O₂ is preferred for reductive leaching of oxidized NCMH waste, as it dissolves Mn³⁺/Mn⁴⁺ while minimizing impurity introduction .
  • NaOCl is effective for Fe removal in high-iron feedstocks due to its stronger oxidative potential (1.47 V vs. SHE) .

Q. How do researchers validate the homogeneity of ternary precursors?

Cross-sectional SEM-EDS mapping and XRD Rietveld refinement are critical. For example, deviations in Ni/Co/Mn ratios >2% at particle surfaces indicate incomplete mixing, necessitating pH or stirring adjustments during co-precipitation .

Tables for Key Parameters

Process ParameterOptimal RangeImpact on OutputReference
Leaching Temperature50–80°C↑ Recovery (>99%), ↓ Energy Use
H₂SO₄ Concentration4–6 mol/LBalances dissolution vs. cost
Co-Precipitation pH10–12Controls crystallinity & purity
Supercapacitor Current Density1–10 A/gMaintains >90% capacitance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.